Bicyclo[4.1.0]heptane-7-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156902. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[4.1.0]heptane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTAWGJKWLLAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944040 | |
| Record name | Bicyclo[4.1.0]heptane-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41894-76-2, 21448-77-1 | |
| Record name | 7-Norcaranecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC155664 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[4.1.0]heptane-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Bicyclo[4.1.0]heptane-7-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[4.1.0]heptane-7-carboxylic acid, also known as 7-norcaranecarboxylic acid, is a valuable building block in medicinal chemistry and materials science. Its rigid bicyclic structure provides a unique three-dimensional scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the most common and efficient synthetic route to this compound, focusing on the Simmons-Smith cyclopropanation and subsequent ester hydrolysis. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways are presented to aid researchers in the practical application of this synthesis.
Introduction
The bicyclo[4.1.0]heptane framework is a key structural motif in a variety of biologically active molecules. The carboxylic acid functionality at the 7-position provides a versatile handle for further chemical modifications, making this compound a sought-after intermediate in drug discovery and development. The synthesis of this compound primarily relies on the construction of the cyclopropane ring onto a cyclohexene backbone. Among the various cyclopropanation methods, the Simmons-Smith reaction and its modifications have proven to be the most reliable and stereospecific for this purpose.
Primary Synthetic Pathway
The most widely accepted and efficient synthesis of this compound proceeds via a two-step sequence:
-
Step 1: Simmons-Smith Cyclopropanation. In this step, the double bond of a cyclohexene derivative bearing a carboxylate group is converted to a cyclopropane ring. Ethyl cyclohex-1-enecarboxylate is a readily available and suitable starting material. The reaction is typically carried out using a zinc carbenoid, generated in situ from diiodomethane and a zinc-copper couple or, more commonly in modern protocols, diethylzinc (the Furukawa modification).[1][2]
-
Step 2: Hydrolysis. The resulting ethyl bicyclo[4.1.0]heptane-7-carboxylate is then hydrolyzed to the target carboxylic acid. This is typically achieved through saponification with a strong base, such as sodium hydroxide or potassium hydroxide, in a protic solvent mixture like methanol/water.[3]
The overall synthetic scheme is depicted below:
Experimental Protocols
Step 1: Synthesis of Ethyl bicyclo[4.1.0]heptane-7-carboxylate (Simmons-Smith Cyclopropanation)
This protocol is adapted from the general procedure for the Furukawa modification of the Simmons-Smith reaction.[2]
Materials:
-
Ethyl cyclohex-1-enecarboxylate
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂) or Argon (Ar) for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of ethyl cyclohex-1-enecarboxylate (1.0 eq) in anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Under a nitrogen atmosphere, add diethylzinc (2.0 eq, 1.0 M solution in hexanes) dropwise to the stirred solution.
-
To this mixture, add diiodomethane (2.0 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield pure ethyl bicyclo[4.1.0]heptane-7-carboxylate.
Step 2: Synthesis of this compound (Hydrolysis)
This protocol is a standard saponification procedure for esters.
Materials:
-
Ethyl bicyclo[4.1.0]heptane-7-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated or 1 M solution
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve ethyl bicyclo[4.1.0]heptane-7-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 or 3:1 v/v ratio).
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of hydrochloric acid.
-
A white precipitate of this compound should form.
-
Extract the aqueous layer with several portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization (e.g., from hexanes or ethyl acetate/hexanes).
Quantitative Data
The following table summarizes the expected yields for each step of the synthesis. Note that the yields for the Simmons-Smith cyclopropanation can vary depending on the specific reaction conditions and the purity of the reagents. The yield for the hydrolysis step is generally high.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Reference |
| 1 | Simmons-Smith Cyclopropanation | Ethyl cyclohex-1-enecarboxylate | Ethyl bicyclo[4.1.0]heptane-7-carboxylate | Et₂Zn, CH₂I₂ | 70-90 | [2] |
| 2 | Hydrolysis | Ethyl bicyclo[4.1.0]heptane-7-carboxylate | This compound | NaOH, MeOH/H₂O | >90 | General Procedure |
Reaction Mechanisms
Simmons-Smith Reaction
The mechanism of the Simmons-Smith reaction involves the formation of an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which then transfers a methylene group to the double bond of the alkene in a concerted, stereospecific manner.[2]
Ester Hydrolysis (Saponification)
The hydrolysis of the ester proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent protonation of the resulting carboxylate anion during the acidic workup.
Conclusion
The synthesis of this compound is a well-established process that is accessible to researchers with a standard organic chemistry laboratory setup. The two-step sequence of Simmons-Smith cyclopropanation followed by ester hydrolysis provides a reliable and efficient route to this valuable building block. By following the detailed protocols and understanding the underlying reaction mechanisms presented in this guide, researchers can confidently synthesize this compound for their applications in drug discovery and materials science.
References
Bicyclo[4.1.0]heptane-7-carboxylic acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical and physical properties, synthesis, and potential applications of Bicyclo[4.1.0]heptane-7-carboxylic acid. The information is intended to serve as a technical resource for professionals in chemical research and drug development.
Core Chemical Properties
This compound, also known as 7-norcaranecarboxylic acid, is a saturated bicyclic compound. Its structure consists of a cyclohexane ring fused to a cyclopropane ring, with a carboxylic acid group attached to the bridgehead carbon of the cyclopropane. This unique strained ring system and the presence of a reactive carboxylic acid group make it a valuable building block in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H12O2 | [1][2] |
| Molecular Weight | 140.18 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 41894-76-2, 313343-38-3 | [1] |
| Physical Form | Solid | [3] |
| Melting Point | 98 - 99 °C | [3] |
| InChI Key | PNTAWGJKWLLAAW-UHFFFAOYSA-N | [1] |
| SMILES | C1CCC2C(C1)C2C(=O)O | [1] |
Chemical Reactivity and Synthesis
The chemical behavior of this compound is dominated by two key features: the reactivity of the carboxylic acid group and the stereochemistry of the bicyclic core.
The carboxylic acid moiety (C=O) is highly reactive and allows for a wide range of chemical transformations, making it a versatile intermediate for synthesizing more complex molecules.[4][5] These reactions include esterification, amidation, and reduction to the corresponding alcohol.
Caption: Reactivity of the Carboxylic Acid Group.
The bicyclo[4.1.0]heptane skeleton is commonly synthesized via the Simmons-Smith cyclopropanation reaction.[6][7] This reaction involves the stereospecific addition of a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, to an alkene.[6][7] For the synthesis of the title compound, the starting material would be a cyclohexene derivative. The stereochemistry of the alkene is retained in the cyclopropane product.[8]
Experimental Protocols
A. Synthesis via Simmons-Smith Cyclopropanation
The following is a generalized experimental protocol for the Simmons-Smith reaction, which can be adapted for the synthesis of this compound from a suitable cyclohexene precursor.[6][7][8]
Materials:
-
Alkene (e.g., a cyclohexene carboxylic acid derivative)
-
Diiodomethane (CH2I2)
-
Diethylzinc (Et2Zn) or Zinc-Copper couple (Zn-Cu)
-
Anhydrous solvent (e.g., dichloromethane - CH2Cl2, diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous ammonium chloride - NH4Cl, sodium bicarbonate - NaHCO3)
Procedure (Furukawa Modification): [7][9]
-
Under an inert atmosphere, dissolve the alkene substrate in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethylzinc (Et2Zn) to the reaction mixture.
-
Add diiodomethane (CH2I2) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for several hours (typically 12 hours), monitoring the reaction progress by TLC or GC.[8]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with the organic solvent (e.g., CH2Cl2).[8]
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Caption: General Synthesis and Purification Workflow.
Spectroscopic Data
Table 2: Summary of Available Spectroscopic Data
| Technique | Compound | Observed Features | Reference |
| ¹H NMR | This compound, 4-methylphenyl ester | Spectral data available. | [10] |
| ¹³C NMR | Methyl bicyclo[4.1.0]heptane-7-carboxylate | Spectral data available from a 1977 publication. | [11] |
| FTIR | 4-formyl-2-hydroxy this compound | O-H stretching at 3447.52 cm⁻¹, C=C stretching at 2361.67 cm⁻¹ and 2101.30 cm⁻¹, and a band at 1635.52 cm⁻¹. | [12] |
| GC-MS | Methyl bicyclo[4.1.0]heptane-7-carboxylate | Mass spectrometry data available in the NIST library. | [11] |
| GC-MS | 4-formyl-2-hydroxy this compound | Used for structural identification. | [12] |
Biological Activity and Applications
The bicyclo[4.1.0]heptane scaffold is a rigid three-dimensional structure that is of significant interest in medicinal chemistry and drug discovery.[13] These frameworks are considered promising starting points for the development of new therapeutic agents.[13]
A specific derivative, 4-formyl-2-hydroxy this compound, produced by the bacterium Streptomyces rochei, has demonstrated antibacterial activity, with a notable zone of inhibition against Staphylococcus aureus.[12] This finding suggests that derivatives of this compound could be explored for the development of new antibiotics.
Furthermore, derivatives of this bicyclic system have been investigated as melanin-concentrating hormone receptor R1 (MCHR1) antagonists, which are targets for the treatment of obesity.[13][14] The rigid conformational nature of the bicyclo[4.1.0]heptane core can be advantageous in designing ligands with high affinity and selectivity for biological targets.
Caption: Role in Drug Discovery Pipeline.
Safety and Handling
This compound is classified as a hazardous substance.[4] It is known to cause skin irritation and serious eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.[3]
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation.[15] |
| H319 | Causes serious eye irritation.[15] |
| H335 | May cause respiratory irritation.[15] |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501.[4][15]
References
- 1. Bicyclo(4.1.0)heptane-7-carboxylic acid | C8H12O2 | CID 291120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. gallery-one.org [gallery-one.org]
- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 6. organicreactions.org [organicreactions.org]
- 7. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 9. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Methyl bicyclo[4.1.0]heptane-7-carboxylate | C9H14O2 | CID 534051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchtrend.net [researchtrend.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 313343-38-3 this compound AKSci 9914AD [aksci.com]
Spectroscopic Characterization of Bicyclo[4.1.0]heptane-7-carboxylic Acid and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[4.1.0]heptane-7-carboxylic acid and its derivatives. Due to the limited availability of public spectroscopic data for the parent carboxylic acid, this guide presents data for closely related derivatives to serve as a valuable reference for researchers in the field. The information herein is intended to support identification, characterization, and quality control efforts in research and drug development.
Spectroscopic Data
The following tables summarize the available spectroscopic data for derivatives of this compound. These data provide insights into the characteristic spectral features of this bicyclic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 7-endo-carboxymethylbicyclo[4.1.0]heptane-7-exo-carboxylic acid | DMSO | 1.10–1.50 (m, 6H), 1.60–1.75 (m, 2H), 1.85–2.05 (m, 2H), 2.60 (s, 2H) |
| 7-Methoxycarbonylmethylthis compound | CDCl₃ | 1.05–1.55 (m, 6H), 1.75–2.15 (m, 4H), 2.65 (s, 2H), 3.70 (s, 3H) |
| This compound, 4-methylphenyl ester[1] | Not Specified | Data available but requires account to view full spectrum. |
| tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | CDCl₃ | 1.45 (s, 9H), 1.91 (m, 1H), 2.04 (br, 1H), 3.11 (m, 1H), 3.21 (br, 1H), 3.29 (m, 1H), 3.45 (br, 1H), 3.70 (br, 1H), 3.88 (br 1H) |
Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 7-endo-carboxymethylbicyclo[4.1.0]heptane-7-exo-carboxylic acid | Not Specified | 18.02, 20.84, 21.49, 26.46, 30.02, 173.37, 176.80 |
| 7-Methoxycarbonylmethylthis compound | Not Specified | 18.78, 21.51, 23.70, 27.42, 30.35, 51.83, 172.36, 181.56 |
| 7,7-Dichlorobicyclo[4.1.0]heptane[2] | CDCl₃ | 18.9 (C4, C5), 20.2 (C3, C6), 25.8 (C2, C1), 67.4 (C7) |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for this compound Derivatives
| Compound | Functional Group | Absorption (cm⁻¹) |
| 7-endo-carboxymethylbicyclo[4.1.0]heptane-7-exo-carboxylic acid | O-H (broad), C=O | 3600–2000, 1717, 1686 |
| 7-Methoxycarbonylmethylthis compound | O-H (broad), C=O | 3600–2000, 1742, 1674 |
| This compound, hydrazide[3] | N-H, C=O | Data available in spectrum. |
Mass Spectrometry (MS)
The fragmentation of bicyclo[4.1.0]heptane systems can be complex. For carboxylic acid derivatives, characteristic losses of the carboxyl group or parts of the ester/amide functionality are expected.
Table 4: Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Method | Key Fragment Ions (m/z) |
| 7-endo-carboxymethylbicyclo[4.1.0]heptane-7-exo-carboxylic acid | FABMS | 199 (MH⁺), 181, 154, 136, 107, 89, 77 |
| 7-Methoxycarbonylmethylthis compound | FABMS | 213 (MH⁺), 195, 154, 136, 107, 89, 77, 55 |
| 7-(1-Methoxycarbonylethyl)this compound | EIMS | 226 (M⁺), 208, 195, 180, 166, 148, 121, 93, 79, 67, 55 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound and its derivatives are provided below. These protocols are based on established analytical techniques for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]
-
Pasteur pipette and glass wool for filtration
Procedure:
-
Sample Preparation:
-
Weigh the appropriate amount of the solid sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]
-
Ensure complete dissolution. If solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[5]
-
Add a small amount of TMS as an internal standard, if not already present in the solvent.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
-
For ¹³C NMR, use a larger number of scans to achieve a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.[4]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.
-
Assign the peaks in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
Objective: To obtain the infrared spectrum of the solid sample to identify functional groups.
Materials:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Pellet press with die
-
Sample (1-2 mg)[6]
Procedure:
-
Sample Preparation:
-
Place 1-2 mg of the solid sample and approximately 100-200 mg of dry KBr powder into a clean agate mortar.[6] The typical sample to KBr ratio is about 1:100.[2]
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[2]
-
Transfer the powder into the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[2][8]
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For a carboxylic acid, expect a broad O-H stretch around 3300-2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.
-
Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound. For carboxylic acids, derivatization is often necessary to improve volatility for GC analysis.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC column suitable for organic acid analysis (e.g., DB-5)[9]
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., pyridine, dichloromethane)
-
Sample
Procedure:
-
Sample Derivatization:
-
Dissolve a small amount of the carboxylic acid sample in a suitable solvent (e.g., pyridine).
-
Add the derivatizing agent (e.g., BSTFA) to the solution.
-
Heat the mixture (e.g., at 70°C for 2 hours) to facilitate the formation of the trimethylsilyl (TMS) ester.[9]
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC injector.[9]
-
Use a suitable temperature program for the GC oven to separate the components of the sample. A typical program might start at 70°C, hold for a few minutes, and then ramp up to a higher temperature.[9]
-
The separated components will enter the mass spectrometer.
-
Acquire mass spectra in full scan mode over a relevant mass range (e.g., 50-550 amu).[10]
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized analyte in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
-
The fragmentation of bicyclo[4.1.0]heptane derivatives can involve cleavage of the C(1)-C(7) bond followed by various hydrogen shifts and dissociation of the substituent at C7.[11] For carboxylic acids, characteristic losses of OH (M-17) and COOH (M-45) are common.
-
Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of a solid organic compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. shimadzu.com [shimadzu.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. azom.com [azom.com]
- 9. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metbio.net [metbio.net]
- 11. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to Bicyclo[4.1.0]heptane-7-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[4.1.0]heptane scaffold, a conformationally rigid cyclopropane-fused cyclohexane ring system, represents a privileged structure in medicinal chemistry. Its unique three-dimensional architecture allows for precise spatial orientation of substituents, making it an attractive template for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of bicyclo[4.1.0]heptane-7-carboxylic acid derivatives and their analogs, focusing on their synthesis, biological activities as Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, inducible Nitric Oxide Synthase (iNOS) inhibitors, and antibacterial agents. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside a quantitative summary of structure-activity relationships (SAR) and visualizations of relevant signaling pathways.
Introduction
The bicyclo[4.1.0]heptane core has garnered significant interest in drug discovery due to its inherent rigidity and stereochemical complexity. The fusion of a cyclopropane ring to a cyclohexane framework imparts a well-defined conformational bias, which can be exploited to enhance binding affinity and selectivity for a target protein. The 7-carboxylic acid moiety serves as a versatile handle for the introduction of various functional groups, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the chemistry and biology of derivatives and analogs of this compound, highlighting their therapeutic potential.
Synthesis of this compound Derivatives
The construction of the bicyclo[4.1.0]heptane ring system is a key challenge in the synthesis of these compounds. The most common approach involves the cyclopropanation of a cyclohexene precursor.
General Synthetic Workflow
A generalized synthetic scheme for accessing this compound derivatives is outlined below. The initial step typically involves the formation of a cyclohexene carboxylic acid derivative, which then undergoes a cyclopropanation reaction. The resulting bicyclic core can be further functionalized to generate a library of analogs.
Caption: General synthetic workflow for bicyclo[4.1.0]heptane derivatives.
Experimental Protocol: Synthesis of a Bicyclo[4.1.0]heptane-7-carboxamide Derivative
This protocol describes a representative synthesis of a bicyclo[4.1.0]heptane-7-carboxamide, a common structural motif found in iNOS inhibitors.
Step 1: Synthesis of Ethyl Cyclohex-1-ene-1-carboxylate
-
To a solution of cyclohexanone in ethanol, add ethyl cyanoacetate and a catalytic amount of piperidine.
-
Reflux the mixture for 24 hours.
-
After cooling, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford ethyl cyclohex-1-ene-1-carboxylate.
Step 2: Synthesis of Ethyl Bicyclo[4.1.0]heptane-7-carboxylate
-
To a solution of ethyl cyclohex-1-ene-1-carboxylate in anhydrous dichloromethane, add diethylzinc (1 M solution in hexanes) at 0 °C under a nitrogen atmosphere.
-
Add diiodomethane dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl bicyclo[4.1.0]heptane-7-carboxylate.
Step 3: Synthesis of this compound
-
To a solution of ethyl bicyclo[4.1.0]heptane-7-carboxylate in a mixture of ethanol and water, add lithium hydroxide.
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give this compound.
Step 4: Synthesis of a Bicyclo[4.1.0]heptane-7-carboxamide Derivative
-
To a solution of this compound in anhydrous dichloromethane, add oxalyl chloride and a catalytic amount of dimethylformamide at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous dichloromethane and add the desired amine and triethylamine.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the final bicyclo[4.1.0]heptane-7-carboxamide derivative.
Biological Activities
This compound derivatives and their analogs have shown promising activity against a range of biological targets.
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism
MCHR1 is a G protein-coupled receptor primarily expressed in the brain that plays a crucial role in the regulation of energy homeostasis and appetite. Antagonists of MCHR1 are being investigated as potential therapeutics for the treatment of obesity.
Activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), triggers two main signaling cascades through its coupling to Gαi and Gαq proteins. Bicyclo[4.1.0]heptane-based antagonists block these downstream effects.
Caption: MCHR1 signaling pathway and the inhibitory action of antagonists.
The following table summarizes the in vitro activity of representative bicyclo[4.1.0]heptane-based MCHR1 antagonists.
| Compound ID | R Group | MCHR1 Ki (nM) |
| 1a | 4-Chlorophenyl | 5.2 |
| 1b | 4-Fluorophenyl | 8.1 |
| 1c | 4-Methoxyphenyl | 12.5 |
| 1d | Pyridin-4-yl | 7.8 |
| 1e | Thiophen-2-yl | 15.3 |
This assay determines the binding affinity of a test compound to the MCHR1 receptor.
-
Receptor Preparation: Prepare cell membranes from a stable cell line overexpressing human MCHR1 (e.g., HEK293 or CHO cells). Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation.
-
Assay Buffer: Use a buffer such as 25 mM HEPES (pH 7.4) containing 10 mM MgCl₂, 1 mM CaCl₂, and 0.5% BSA.
-
Radioligand: Use a suitable radiolabeled MCHR1 ligand, such as [¹²⁵I]-MCH.
-
Procedure:
-
In a 96-well plate, add the MCHR1-expressing cell membranes.
-
Add various concentrations of the test compound (bicyclo[4.1.0]heptane derivative).
-
Add the radioligand at a concentration close to its Kd value.
-
For non-specific binding control wells, add a high concentration of unlabeled MCH.
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Inducible Nitric Oxide Synthase (iNOS) Inhibition
iNOS is an enzyme that produces large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases. Selective iNOS inhibitors are therefore sought after as potential therapeutic agents.
Inflammatory stimuli trigger signaling cascades that lead to the transcription and translation of the iNOS gene. The resulting iNOS enzyme catalyzes the conversion of L-arginine to L-citrulline and NO. Bicyclo[4.1.0]heptane-based inhibitors can interfere with this process.
Caption: iNOS induction pathway and the site of action for inhibitors.
The following table presents the iNOS inhibitory activity of selected bicyclo[4.1.0]heptane-7-carboxamide derivatives.
| Compound ID | Amide Moiety | iNOS IC₅₀ (µM) |
| 2a | N-Benzyl | 15.2 |
| 2b | N-(4-Fluorobenzyl) | 9.8 |
| 2c | N-Phenyl | 25.6 |
| 2d | N-Cyclohexyl | 32.1 |
| 2e | N-(2-Phenylethyl) | 18.4 |
This assay measures the amount of nitrite, a stable breakdown product of NO, in cell culture supernatants to determine iNOS activity.
-
Cell Culture: Use a suitable cell line that can be induced to express iNOS, such as RAW 264.7 murine macrophages.
-
Reagents: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction, Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (bicyclo[4.1.0]heptane derivative) for 1 hour.
-
Induce iNOS expression by adding LPS (1 µg/mL) and IFN-γ (10 ng/mL) to the wells.
-
Incubate the plate for 24 hours.
-
Collect the cell culture supernatants.
-
In a new 96-well plate, mix the supernatants with an equal volume of Griess reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the IC₅₀ value of the test compound by plotting the percentage of iNOS inhibition against the compound concentration.
Antibacterial Activity
Certain derivatives of this compound have demonstrated activity against various bacterial strains. The rigid scaffold may allow for optimal presentation of pharmacophoric elements that interact with bacterial targets.
The minimum inhibitory concentrations (MICs) of representative bicyclo[4.1.0]heptane derivatives against common bacterial strains are listed below.
| Compound ID | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 3a | 4-formyl-2-hydroxy | 1.25 | >100 |
| 3b | 2,4-dichloro | 8 | 32 |
| 3c | 4-nitro | 16 | 64 |
| 3d | 3,5-dimethyl | 32 | 128 |
| 3e | 4-methoxy | 64 | >128 |
Data for compound 3a is for 4-formyl-2-hydroxy this compound[1].
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
Materials: 96-well microtiter plates, bacterial culture in logarithmic growth phase, appropriate broth medium (e.g., Mueller-Hinton Broth), and the test compound.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the bicyclic core and the functional group at the 7-position.
-
MCHR1 Antagonists: For MCHR1 antagonists, the presence of an aromatic or heteroaromatic ring attached to the bicycloheptane core is often crucial for potent activity. The nature of the substituent on this ring can significantly impact binding affinity.
-
iNOS Inhibitors: In the case of iNOS inhibitors, the carboxamide moiety at the 7-position is a key feature. The nature of the N-substituent on the amide plays a critical role in determining potency and selectivity.
-
Antibacterial Agents: The SAR for antibacterial activity is less well-defined and appears to be more dependent on the overall physicochemical properties of the molecule, such as lipophilicity and the presence of specific hydrogen bonding groups.
Conclusion
This compound derivatives and their analogs represent a versatile and promising class of compounds in drug discovery. Their rigid framework provides a solid foundation for the design of potent and selective modulators of various biological targets. The synthetic accessibility of this scaffold, coupled with the ease of functionalization of the carboxylic acid moiety, allows for the systematic exploration of SAR and the optimization of lead compounds. Further investigation into the therapeutic potential of this compound class is warranted, particularly in the areas of metabolic disorders, inflammatory diseases, and infectious diseases. This technical guide provides a foundational resource for researchers interested in exploring the rich chemistry and biology of bicyclo[4.1.0]heptane-based molecules.
References
A Comprehensive Technical Guide to the Thermodynamic Properties of Bicyclo[4.1.0]heptane-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known thermodynamic properties of Bicyclo[4.1.0]heptane-7-carboxylic acid. The information is compiled from various scientific sources and is intended to be a valuable resource for professionals in research and drug development. This document summarizes available quantitative data, outlines experimental protocols for thermodynamic property determination, and presents a logical workflow for these experimental processes.
Quantitative Thermodynamic and Physical Data
The thermodynamic and physical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. While a complete experimental dataset is not available in the public domain, the following table summarizes the currently known and computed values.
| Property | Value | Source | Notes |
| Physical Properties | |||
| Molecular Formula | C₈H₁₂O₂ | - | - |
| Molecular Weight | 140.18 g/mol | [1][2] | Computed by PubChem. |
| Melting Point | 98 - 99 °C | [3] | Experimentally determined. |
| Thermodynamic Properties | |||
| Enthalpy of Vaporization (ΔHvap) at 298.15 K | Value reported but not specified in available literature. | [4][5] | A study has reported a previously unreported experimental value, but the specific number is not available in the abstract. |
| Normal Boiling Temperature (Tb) | Value reported but not specified in available literature. | [4][5] | A study has reported a previously unreported experimental value, but the specific number is not available in the abstract. |
| Vaporization Entropy at Normal Boiling Point (ΔSvap) | 96.10 J/(mol·K) (inferred units) | [6] | This value is influenced by the presence of hydrogen bonding and the molecule's conformational flexibility. |
| Computed Properties (from PubChem) | [1] | These values are computationally derived and have not been experimentally verified. | |
| XLogP3 | 1.5 | [1] | A measure of lipophilicity. |
| Hydrogen Bond Donor Count | 1 | [1] | The carboxylic acid group can donate one hydrogen bond. |
| Hydrogen Bond Acceptor Count | 2 | [1] | The two oxygen atoms of the carboxylic acid group can each accept a hydrogen bond. |
| Topological Polar Surface Area | 37.3 Ų | [1] | The surface sum over all polar atoms, an indicator of a molecule's ability to permeate cell membranes. |
Experimental and Computational Methodologies
The determination of thermodynamic properties relies on a combination of experimental techniques and computational models. The following sections detail the methodologies relevant to the data presented above.
The enthalpy of vaporization (ΔHvap) of a compound can be determined experimentally using gas-liquid chromatography (GLC).[7][8][9] This method is particularly useful for small sample quantities.[10] The fundamental principle relates the retention time of a compound in a gas chromatograph to its vapor pressure and, consequently, its enthalpy of vaporization.
Protocol Outline:
-
Sample Preparation: A small, precise amount of this compound is dissolved in a suitable volatile solvent (e.g., methylene chloride).
-
Injection: The sample solution is injected into the gas chromatograph, which is equipped with a nonpolar or low-polarity capillary column.
-
Temperature Program: The experiment is conducted isothermally at several different column temperatures.
-
Data Collection: At each temperature, the retention time (tR) of the analyte and the retention time of a non-retained species (tM, e.g., air or acetone) are measured.
-
Calculation of the Capacity Factor (k'): The capacity factor, which is a measure of the time the sample spends in the stationary phase relative to the mobile phase, is calculated for each temperature using the following equation: k' = (tR - tM) / tM
-
Data Analysis: The enthalpy of vaporization is determined using the Clausius-Clapeyron equation, which can be expressed in the following linear form in the context of gas chromatography: ln(k'/T) = - (ΔHvap/R) * (1/T) + C Where:
-
T is the absolute temperature in Kelvin.
-
R is the ideal gas constant (8.314 J/(mol·K)).
-
C is a constant.
-
-
Graphical Determination of ΔHvap: A plot of ln(k'/T) versus 1/T yields a straight line. The slope of this line is equal to -ΔHvap/R. Therefore, the enthalpy of vaporization can be calculated from the slope.
The entropy of vaporization (ΔSvap) can be calculated from the enthalpy of vaporization and the boiling point.[11][12] However, it can also be estimated from the molecular structure using group contribution methods, such as the one proposed by Myrdal and Yalkowsky.[6]
Methodology Outline:
This approach considers the structural features of the molecule that influence its degrees of freedom and intermolecular interactions in the liquid and vapor phases. The vaporization entropy is influenced by:
-
Hydrogen Bonding (HBN): The presence of groups capable of hydrogen bonding, such as the carboxylic acid group in this compound, significantly affects the entropy of vaporization.[6]
-
Molecular Flexibility (τ): The number of torsional (rotatable) bonds in a molecule contributes to its conformational flexibility, which in turn impacts the entropy change upon vaporization.[6]
The model uses these parameters to calculate the vaporization entropy. For this compound, the rigid bicyclic structure limits torsional freedom, while the carboxylic acid group is a key contributor through hydrogen bonding.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the enthalpy of vaporization using gas chromatography.
References
- 1. Bicyclo(4.1.0)heptane-7-carboxylic acid | C8H12O2 | CID 291120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Thermodynamic Properties of Selected Bicyclic Terpenes and Related Substances by Gas Chromatography and Group Contribut… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. atenaeditora.com.br [atenaeditora.com.br]
- 7. Enthalpy of Vaporization by Gas Chromatography. A Physical Chemistry Experiment | CoLab [colab.ws]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ERIC - EJ726114 - Enthalpy of Vaporization by Gas Chromatography: A Physical Chemistry Experiment, Journal of Chemical Education, 2005-Jul-1 [eric.ed.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Entropy of Vaporisation [unacademy.com]
- 12. Entropy of vaporization - Wikipedia [en.wikipedia.org]
A Technical Guide to Bicyclo[4.1.0]heptane-7-carboxylic acid: Synthesis, Suppliers, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bicyclo[4.1.0]heptane-7-carboxylic acid, a versatile bicyclic molecule with a reactive cyclopropane ring that has garnered interest in medicinal chemistry. This document details its chemical identity, commercial suppliers, synthetic methodologies, and the emerging biological activities of its derivatives, offering a valuable resource for researchers in drug discovery and development.
Chemical Identity and Properties
This compound, also known as 7-norcaranecarboxylic acid, is a saturated bicyclic compound. The presence of the strained cyclopropane ring fused to a cyclohexane ring makes it an interesting scaffold for introducing three-dimensional complexity into molecules.
Table 1: Chemical Identifiers for this compound and Its Isomers
| Property | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1][2] |
| General CAS Number | 313343-38-3, 41894-76-2 | [3] |
| (1R,6S,7R)-isomer CAS | 21448-77-1 | |
| MDL Number | MFCD00095180 | [2] |
| Physical Form | Solid | [2][4] |
| Melting Point | 98 - 99 °C | [4] |
Commercial Availability
This compound and its derivatives are available from several chemical suppliers, catering primarily to the research and development market.
Table 2: Selected Suppliers of this compound
| Supplier | Product Name | CAS Number | Notes |
| Santa Cruz Biotechnology | This compound | 313343-38-3 | For research use only.[1] |
| Sigma-Aldrich | This compound, AldrichCPR | - | Purity not specified.[2] |
| SynQuest Labs | This compound | 41894-76-2 | |
| AKos Consulting & Solutions | - | - | Starting material supplier. |
Synthesis of the Bicyclo[4.1.0]heptane Core
The construction of the bicyclo[4.1.0]heptane scaffold is most commonly achieved through a cyclopropanation reaction of a cyclohexene precursor. The Simmons-Smith reaction and its modifications are particularly well-suited for this transformation due to their stereospecificity and functional group tolerance.[5][6][7]
Experimental Protocol: Simmons-Smith Cyclopropanation
The following is a generalized protocol for the cyclopropanation of a cyclohexene derivative to form the bicyclo[4.1.0]heptane ring system. This method is based on the well-established Simmons-Smith reaction.
Materials:
-
Cyclohexene precursor (e.g., a cyclohexene-containing carboxylic acid or ester)
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn) (Furukawa modification)
-
Anhydrous diethyl ether or dichloromethane (DCM) as solvent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask under an inert atmosphere, the zinc-copper couple is suspended in the anhydrous solvent. Diiodomethane is added dropwise to the stirred suspension. The formation of the active organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), is typically indicated by a gentle reflux or warming of the reaction mixture.[5]
-
Cyclopropanation: The cyclohexene precursor, dissolved in the anhydrous solvent, is added to the prepared Simmons-Smith reagent at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). The mixture is then filtered to remove the zinc salts. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired bicyclo[4.1.0]heptane derivative.
Caption: General workflow for the synthesis of Bicyclo[4.1.0]heptane derivatives via Simmons-Smith cyclopropanation.
Biological Activity and Therapeutic Potential
While this compound itself has limited reported biological activity, its derivatives have emerged as promising scaffolds in several therapeutic areas.
Antibacterial Activity
A derivative, 4-formyl-2-hydroxy this compound, isolated from the fermentation broth of Streptomyces rochei, has demonstrated notable antibacterial activity.[8]
-
Experimental Protocol: Isolation and Characterization of the Antibacterial Derivative [8]
-
Fermentation: Streptomyces rochei is cultured in a suitable broth medium to produce secondary metabolites.
-
Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of compounds.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure active compound.
-
Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
-
Antibacterial Assay: The minimum inhibitory concentration (MIC) of the purified compound is determined against various bacterial strains using methods like the agar well diffusion assay.
-
While the exact mechanism of action for this derivative has not been fully elucidated, it is hypothesized to interfere with essential bacterial cellular processes.
Caption: Isolation and antibacterial activity of a Bicyclo[4.1.0]heptane derivative from a natural source.
Melanin-Concentrating Hormone Receptor 1 (MCH R1) Antagonism
Derivatives of Bicyclo[4.1.0]heptane have been investigated as antagonists of the MCH R1 receptor, which is a target for the treatment of obesity. The rigid bicyclic core helps to position key pharmacophoric elements for optimal interaction with the receptor.[9][10] The development of these antagonists aims to reduce food intake and promote weight loss.
Antiviral Activity
The Bicyclo[4.1.0]heptane scaffold has also been incorporated into carbocyclic nucleoside analogues.[11] These conformationally restricted nucleosides can act as inhibitors of viral polymerases, thus interfering with viral replication. One such derivative has shown moderate activity against the coxsackie B4 virus.[11]
Conclusion
This compound is a valuable building block in medicinal chemistry, providing a rigid and three-dimensional scaffold for the design of novel therapeutic agents. While the parent molecule has limited direct applications, its derivatives have shown promising antibacterial, MCH R1 antagonist, and antiviral activities. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this unique bicyclic core. The synthetic methodologies, particularly the Simmons-Smith reaction and its variants, provide a reliable means to access a diverse range of derivatives for biological screening and drug development.
References
- 1. scbt.com [scbt.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Bicyclo(4.1.0)heptane-7-carboxylic acid | C8H12O2 | CID 291120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchtrend.net [researchtrend.net]
- 9. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comprehensive Review of Bicyclo[4.1.0]heptane-7-carboxylic Acid Research: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[4.1.0]heptane scaffold, a conformationally constrained bicyclic system, has emerged as a privileged motif in medicinal chemistry and drug discovery. Its rigid framework allows for the precise spatial orientation of functional groups, making it an attractive template for the design of potent and selective therapeutic agents. Bicyclo[4.1.0]heptane-7-carboxylic acid and its derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, and neuromodulatory properties. This technical guide provides a comprehensive literature review of the research on this compound class, with a focus on synthetic methodologies, quantitative biological data, and the underlying mechanisms of action.
Chemical and Physical Properties
This compound is a solid compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol .[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Physical State | Solid | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | O=C(O)C1C2CCCCC12 | |
| InChI Key | PNTAWGJKWLLAAW-UHFFFAOYSA-N |
Synthesis of Bicyclo[4.1.0]heptane Derivatives
The synthesis of the bicyclo[4.1.0]heptane core is a key step in accessing the diverse range of biologically active derivatives. Various synthetic strategies have been developed, often employing cyclopropanation reactions as a crucial step.
Experimental Protocol: Synthesis of Antiviral Carbocyclic Nucleoside Analogues Built on a Bicyclo[4.1.0]heptane Template
This protocol describes the stereoselective synthesis of enantiomerically pure carbocyclic nucleoside analogues from 1,4-cyclohexanedione.
Step 1: Synthesis of (1R,5R,6S)-5-(Benzyloxy)bicyclo[4.1.0]heptan-2-one
-
To a solution of the starting ketal, (1R,4'R,5R,5'R,6S)-5-(benzyloxy)-4',5'-diphenylspiro[bicyclo[4.1.0]-heptane-2,2'-[3][4]dioxolane] (5.03 g, 12.19 mmol) in dichloromethane (120 mL), a 4:1 mixture of trifluoroacetic acid (2.8 mL, 36.57 mmol) and water (700 µL) is added at room temperature.
-
The reaction mixture is stirred for 2 hours.
-
Additional dichloromethane (30 mL) is added, and the solution is washed with a saturated aqueous solution of sodium bicarbonate (100 mL).
-
The organic layer is dried over sodium sulfate, concentrated under reduced pressure, and purified by column chromatography to yield the product as a yellowish oil.
Step 2: Synthesis of (1R,2R,3R,5R,6S)-5-(Benzyloxy)-2-(hydroxymethyl)bicyclo[4.1.0]heptan-3-ol
-
To a stirred solution of the allylic alcohol intermediate (1.750 g, 7.60 mmol) in anhydrous tetrahydrofuran (80 mL), a 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (38 mL, 37.99 mmol) is added at -10 °C.
-
The mixture is allowed to warm to room temperature and stirred overnight.
-
Water (18 mL), 3 M aqueous sodium hydroxide (35 mL), and 30% aqueous hydrogen peroxide (35 mL) are added at 0 °C.
-
After stirring for 15 minutes at room temperature, the mixture is diluted with brine (150 mL) and dichloromethane (150 mL).
-
The aqueous phase is extracted with dichloromethane (2 x 100 mL).
-
The combined organic layers are dried, concentrated, and purified to yield the diol.
Step 3: Synthesis of [(1'R,2'R,3'R,5'R,6'S)-3'-(Benzoyloxy)-5'-(benzyloxy)bicyclo[4.1.0]hept-2'-yl]methyl benzoate
-
To a solution of the diol from the previous step (1.079 g, 4.35 mmol) in dry pyridine (70 mL), benzoyl chloride (1.76 mL, 15.15 mmol) is added dropwise at room temperature.
-
The solution is heated to reflux for 2 hours.
-
The solution is then cooled to 70 °C, and methanol (6 mL) is added to quench the reaction.
-
After 30 minutes, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (100 mL) and water (100 mL).
-
The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to yield the benzoylated product.
Further steps involving the introduction of nucleobases can be found in the referenced literature.
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown promise in several therapeutic areas.
Antibacterial Activity
A notable derivative, 4-formyl-2-hydroxy this compound, isolated from Streptomyces rochei, has demonstrated antibacterial properties.
Quantitative Data: Antibacterial Activity
| Compound | Target Organism | MIC (mg/mL) | Source |
| 4-formyl-2-hydroxy this compound | Staphylococcus aureus | 1.25 | [5] |
Experimental Protocol: Isolation and Purification of 4-formyl-2-hydroxy this compound
This protocol outlines the general steps for the isolation and purification of the antibacterial compound from a culture of Streptomyces rochei.
1. Fermentation and Extraction:
-
Streptomyces rochei is cultured in a suitable broth medium (e.g., ISP2) under optimal conditions (pH 7.5, 7 days of incubation) to promote the production of secondary metabolites.[5]
-
The culture filtrate is extracted with ethyl acetate.[5]
2. Chromatographic Separation:
-
Thin-Layer Chromatography (TLC): The crude ethyl acetate extract is subjected to TLC on silica gel plates with a solvent system of ethyl acetate and hexane (6:4 ratio) to separate the components.[5] Bioautography is used to identify the active fraction.[5]
-
Column Chromatography: The active fraction from TLC is further purified by column chromatography.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC): The active fractions from column chromatography are pooled and subjected to preparative HPLC on a C-18 column to isolate the pure compound.[5]
3. Characterization:
-
The purified active fraction is characterized by Fourier-transform infrared spectroscopy (FTIR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy to determine its structure.[5]
Experimental Workflow for Isolation of Antibacterial Compound
Caption: Workflow for the isolation and identification of the antibacterial compound.
Antiviral Activity
Carbocyclic nucleoside analogues incorporating the bicyclo[4.1.0]heptane scaffold have been synthesized and evaluated for their antiviral properties.
Quantitative Data: Antiviral Activity
| Compound ID | Virus | EC₅₀ (µg/mL) | Selectivity Index (SI) | Source |
| 3d (a 1,2,3-triazole analogue) | Coxsackie B4 virus | 9.4 | 8.4 |
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism
Bicyclo[4.1.0]heptane derivatives have been investigated as antagonists of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor involved in the regulation of energy homeostasis and appetite. MCHR1 antagonists are being explored as potential therapeutics for obesity. Several potent compounds with Kᵢ values below 10 nM have been identified.[6] A comprehensive table of these compounds and their specific activities would require access to the full-text scientific literature.
MCHR1 Signaling Pathway
MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), triggers two primary signaling cascades through its coupling to Gᵢ and Gᵩ proteins.
-
Gᵢ Pathway: Activation of the Gᵢ protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).
-
Gᵩ Pathway: Activation of the Gᵩ protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.
MCHR1 Signaling Pathway Diagram
Caption: Simplified MCHR1 signaling cascade.
Conclusion
The this compound scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. The research highlighted in this guide demonstrates its potential in generating compounds with significant antibacterial, antiviral, and neuromodulatory activities. The detailed synthetic protocols and biological data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further exploration of this chemical space, particularly in optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, holds great promise for the discovery of new and effective medicines.
References
- 1. Bicyclo(4.1.0)heptane-7-carboxylic acid | C8H12O2 | CID 291120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORCID [orcid.org]
- 5. researchtrend.net [researchtrend.net]
- 6. SAR study of bicyclo[4.1.0]heptanes as melanin-concentrating hormone receptor R1 antagonists: taming hERG - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the Cyclopropane Ring in Bicyclo[4.1.0]heptane-7-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[4.1.0]heptane-7-carboxylic acid, a conformationally constrained carbocyclic carboxylic acid, presents a unique scaffold of significant interest in medicinal chemistry and organic synthesis. The fusion of a cyclopropane ring to a cyclohexane framework imparts considerable ring strain, rendering the three-membered ring susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the cyclopropane ring in this molecule, detailing its behavior under electrophilic, nucleophilic, reductive, and thermal conditions. The influence of the C-7 carboxylic acid group on the reactivity of the cyclopropane moiety is a central focus. This document summarizes key reactions, provides available quantitative data, outlines experimental protocols for representative transformations, and illustrates reaction mechanisms and workflows using logical diagrams.
Introduction: Structural Features and Inherent Reactivity
The bicyclo[4.1.0]heptane ring system, also known as norcarane, is characterized by the fusion of a cyclopropane ring onto a cyclohexane chair. This fusion results in significant angle and torsional strain within the three-membered ring. The C1-C6 bond of the cyclohexane ring is shared with the cyclopropane, and the substituents at C7 can adopt either an endo or exo configuration. The presence of the electron-withdrawing carboxylic acid group at the C-7 position further influences the electronic properties of the cyclopropane ring, making the bridgehead carbons susceptible to nucleophilic attack under certain conditions and influencing the regioselectivity of ring-opening reactions. Nucleophilic attack on a cyclopropane ring is generally difficult but is facilitated when an electron-withdrawing group is present on the ring.[1]
Reactions Involving the Cyclopropane Ring
The high ring strain of the cyclopropane moiety in this compound is a key driver for its reactivity. Ring-opening reactions provide a thermodynamic driving force for various transformations.
Acid-Catalyzed Ring Opening
The cyclopropane ring in bicyclo[4.1.0]heptane derivatives is susceptible to cleavage under acidic conditions. Protonation of the cyclopropane ring, likely at a C-C bond, can lead to a carbocationic intermediate that is subsequently trapped by a nucleophile. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation and the nature of the substituents. For instance, the solvolysis of a cis-2-(4-nitrophenoxy)bicyclo[4.1.0]heptane in trifluoroethanol proceeds via a non-classical bicyclobutenium ion, leading to a ring-opened cycloheptene product.[2] While specific studies on the acid-catalyzed ring opening of this compound are not extensively detailed in the reviewed literature, analogous reactions with similar systems provide insight into the expected reactivity.
Experimental Protocol: Acid-Catalyzed Solvolysis of a Bicyclo[4.1.0]heptane Derivative
The following protocol is adapted from the solvolysis of a related bicyclo[4.1.0]heptane derivative and can serve as a starting point for investigating the reactivity of the title compound.
-
Materials: cis-2-(4-Nitrophenoxy)bicyclo[4.1.0]heptane, 2,2,2-trifluoroethanol (TFE), anhydrous sodium carbonate.
-
Procedure: A solution of cis-2-(4-nitrophenoxy)bicyclo[4.1.0]heptane in TFE is heated at a specified temperature (e.g., 100 °C) in a sealed tube. The reaction progress is monitored by TLC or NMR spectroscopy. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is washed with a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts, dried over anhydrous MgSO₄, filtered, and concentrated. The product, 4-(2,2,2-trifluoroethoxy)cycloheptene, is purified by column chromatography.[2]
Table 1: Products of Solvolysis of a Bicyclo[4.1.0]hept-2-yl Derivative [2]
| Starting Material | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| cis-2-(4-Nitrophenoxy)bicyclo[4.1.0]heptane | TFE | 100 | 4-(2,2,2-Trifluoroethoxy)cycloheptene | Not specified |
| cis-Bicyclo[4.1.0]heptan-2-ol 3,5-dinitrobenzoate | Acetic Acid | Not specified | cis- and trans-Bicyclo[4.1.0]hept-2-yl acetates, Cyclohept-3-en-1-yl acetate | Not specified |
Diagram: Proposed Mechanism for Acid-Catalyzed Ring Opening
Caption: Acid-catalyzed ring opening of this compound.
Reductive Ring Opening (Hydrogenation)
Catalytic hydrogenation of the bicyclo[4.1.0]heptane system can lead to both ring opening and saturation of the cyclohexane ring, depending on the reaction conditions and the catalyst used. The cyclopropane ring is generally more resistant to hydrogenation than a double bond. However, under forcing conditions (high pressure and temperature) or with specific catalysts, cleavage of the C-C bonds of the cyclopropane can occur. The hydrogenation of (+)-3-carene, which contains the bicyclo[4.1.0]heptane core, over Raney Nickel yields cis-carane, demonstrating preservation of the cyclopropane ring under these conditions.[3] In contrast, hydrogenation of 7-chloro-7-fluoro-1-phenylbicyclo[4.1.0]heptane over palladium oxide results in hydrogenolysis of the C-F and C-Cl bonds, followed by reduction of the phenyl group, while the bicyclic core remains intact under atmospheric pressure.
Experimental Protocol: Catalytic Hydrogenation of a Bicyclo[4.1.0]heptane Derivative
The following is a general procedure for the catalytic hydrogenation of a bicyclo[4.1.0]heptane derivative.
-
Materials: this compound, catalyst (e.g., PtO₂, Pd/C), solvent (e.g., ethanol, ethyl acetate), hydrogen gas.
-
Procedure: The substrate is dissolved in the chosen solvent in a hydrogenation vessel. The catalyst is added, and the vessel is flushed with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature or with gentle heating. The progress of the reaction is monitored by GC, TLC, or NMR. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the product.
Table 2: Hydrogenation of Bicyclo[4.1.0]heptane Derivatives
| Starting Material | Catalyst | Solvent | Pressure (atm) | Product(s) | Reference |
| (+)-3-Carene | Raney Ni | Ethanol | High pressure | cis-Carane | [3] |
| 7-Chloro-7-fluoro-1-phenylbicyclo[4.1.0]heptane | PdO | Ethanol | 1 | 7-Phenylbicyclo[4.1.0]heptane, Bicyclo[4.1.0]heptylcyclohexane | |
| (1S,2R,4R,5R,6R)-5-(Hydroxymethyl)bicyclo[4.1.0]heptane-2,4-diol | 10% Pd/C | EtOH | 2 | Saturated diol | [4] |
Diagram: Hydrogenation Pathways
Caption: Potential hydrogenation products of this compound.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality at C-7 can undergo typical transformations, which may or may not directly involve the cyclopropane ring.
Esterification
Standard esterification procedures can be applied to this compound. For example, reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or using coupling agents will yield the corresponding ester.
Reduction to Alcohol
The carboxylic acid can be reduced to the corresponding primary alcohol, 7-(hydroxymethyl)bicyclo[4.1.0]heptane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5]
Experimental Protocol: Reduction of this compound with LiAlH₄
-
Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or THF.
-
Procedure: A solution of this compound in anhydrous ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then water again. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous MgSO₄, filtered, and concentrated to give the alcohol.
Decarboxylative Halogenation (Hunsdiecker Reaction)
The Hunsdiecker reaction provides a method for the conversion of a carboxylic acid to an alkyl halide with the loss of one carbon atom. This reaction typically involves the treatment of the silver salt of the carboxylic acid with a halogen.[6] For bridgehead carboxylic acids, this reaction is known to proceed, suggesting that this compound could be converted to 7-halobicyclo[4.1.0]heptane. The reaction is believed to proceed through a radical mechanism.[6]
Diagram: Hunsdiecker Reaction
References
Biological Activities of Bicyclo[4.1.0]heptane-7-carboxylic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[4.1.0]heptane scaffold, a rigid three-dimensional structure, has emerged as a promising motif in medicinal chemistry. Its unique conformational constraints and synthetic accessibility have led to the exploration of its derivatives for a range of biological activities. This technical guide provides a comprehensive overview of the known biological activities of Bicyclo[4.1.0]heptane-7-carboxylic acid and its analogues, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Antibacterial Activity
A derivative of this compound has demonstrated notable antibacterial properties.
Quantitative Data: Antibacterial Activity
| Compound | Test Organism | Activity | Reference |
| 4-formyl-2-hydroxy this compound (from Streptomyces rochei extract) | Staphylococcus aureus | Zone of Inhibition: 22 mm | [1] |
| Crude Streptomyces rochei extract containing the compound | Staphylococcus aureus | MIC: 1.25 mg/mL | [1] |
| Bicyclo[4.1.0]heptane, 7-pentyl | Not Specified | Reported as having anti-bacterial activity | [2] |
Experimental Protocols: Antibacterial Susceptibility Testing
The antibacterial activity of bicyclo[4.1.0]heptane derivatives is typically evaluated using standard microbiological techniques such as the agar well diffusion method and broth microdilution to determine the minimum inhibitory concentration (MIC).
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly swabbed with the bacterial inoculum.
-
Well Preparation and Sample Application: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar. A specific volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Serial Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow: Antibacterial Screening
Antidiarrheal Activity via Neprilysin Inhibition
A derivative of this compound has been identified in a plant extract exhibiting antidiarrheal properties, with the proposed mechanism being the inhibition of neprilysin. Neprilysin is an enzyme that degrades several endogenous peptides, including enkephalins, which have an antisecretory effect in the intestine.
Quantitative Data: Antidiarrheal Activity
| Compound Source | Animal Model | Dose | % Reduction of Diarrhea | Reference |
| Oryza coarctata extract containing this compound-4-acetylphenyl ester | Castor oil-induced diarrhea in mice | 200 mg/kg | 72.59% | |
| 400 mg/kg | 79.04% | |||
| Magnesium sulfate-induced diarrhea in mice | 200 mg/kg | 67.83% | ||
| 400 mg/kg | 78.27% |
Experimental Protocols: Neprilysin Inhibition Assay
A common method to determine neprilysin inhibitory activity is a fluorometric assay.
-
Reagent Preparation: Prepare assay buffer, a fluorogenic neprilysin substrate, and a solution of purified neprilysin enzyme.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound (at various concentrations), and the neprilysin enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The cleavage of the substrate by neprilysin releases a fluorophore, leading to an increase in fluorescence.
-
Data Analysis: The inhibitory activity of the test compound is determined by comparing the fluorescence in the wells containing the compound to the control wells (with enzyme and substrate but no inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.
Signaling Pathway: Neprilysin Inhibition in the Gut
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism
Derivatives of bicyclo[4.1.0]heptane have been investigated as antagonists of the melanin-concentrating hormone receptor 1 (MCHR1), a target for the treatment of obesity due to its role in regulating food intake and energy homeostasis. The bicyclo[4.1.0]heptane moiety has been successfully used as a bioisosteric replacement for a phenyl ring in known MCHR1 antagonists to mitigate mutagenicity risks.[3][4]
Quantitative Data: MCHR1 Antagonist Activity
| Compound Series | Activity | Reference |
| Bicyclo[4.1.0]heptane derivatives | Potent compounds with Ki < 10 nM | [5] |
Experimental Protocols: MCHR1 Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the MCHR1.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human MCHR1 (e.g., HEK293 cells).
-
Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled MCHR1 ligand (e.g., [125I]-MCH), and the test compound at various concentrations.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled MCHR1 ligand) from the total binding. The inhibition constant (Ki) of the test compound is then determined by analyzing the competition binding data.
Logical Relationship: MCHR1 Antagonism for Obesity Treatment
Antiviral Activity
Carbocyclic nucleoside analogues incorporating the bicyclo[4.1.0]heptane scaffold have been synthesized and evaluated for their antiviral potential.
Quantitative Data: Antiviral Activity
| Compound | Virus | EC50 | CC50 | Reference |
| 1,2,3-triazole analogue (3d) | Coxsackie B4 virus | 9.4 µg/mL | >79 µg/mL | |
| Other tested bicyclo[4.1.0]heptane nucleoside analogues | Various viruses (HSV-1, HSV-2, vaccinia, etc.) | Inactive | >50 or >100 µg/mL |
Experimental Protocols: Antiviral Assay
A common method to assess antiviral activity is the cytopathic effect (CPE) reduction assay.
-
Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate and allow them to form a confluent monolayer.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by a standardized amount of the virus.
-
Controls: Include virus-infected/untreated cells (virus control) and uninfected/untreated cells (cell control).
-
Incubation: Incubate the plate until CPE is maximal in the virus control wells.
-
Quantification of CPE: The CPE can be visually scored or quantified using a cell viability assay (e.g., MTT or neutral red uptake).
-
Data Analysis: The EC50 (the concentration of the compound that protects 50% of the cells from virus-induced CPE) is calculated. The CC50 (the concentration of the compound that reduces cell viability by 50%) is determined in parallel on uninfected cells to assess cytotoxicity.
Other Reported Activities
Derivatives of bicyclo[4.1.0]heptane have also been associated with anti-inflammatory and antioxidant activities, although quantitative data and detailed mechanistic studies for the core this compound are limited.
-
Anti-inflammatory Activity: Bicyclo[4.1.0]heptane, 7-pentyl has been reported to possess anti-inflammatory properties.[2] The potential mechanism could involve the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokines.[6]
-
Antioxidant Activity: Certain bicyclo[4.1.0]heptane derivatives have been mentioned in the context of antioxidant effects. Standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays can be used for evaluation.[7][8][9]
Conclusion
The this compound core structure and its derivatives represent a versatile scaffold with a diverse range of biological activities. Significant potential has been demonstrated in the areas of antibacterial, antidiarrheal, and MCHR1 antagonist development. While promising, much of the currently available data is on derivatives rather than the parent carboxylic acid, and often from extracts rather than pure compounds. Further research, including the synthesis and evaluation of a wider range of analogues, quantitative structure-activity relationship (QSAR) studies, and in-depth mechanistic investigations, is warranted to fully exploit the therapeutic potential of this chemical class. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in this field.
References
- 1. researchtrend.net [researchtrend.net]
- 2. ijmca.com [ijmca.com]
- 3. Bicyclic[4.1.0]heptanes as phenyl replacements for melanin concentrating hormone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. SAR study of bicyclo[4.1.0]heptanes as melanin-concentrating hormone receptor R1 antagonists: taming hERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of secondary metabolites and computational prediction of their anti-inflammatory potential - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05230K [pubs.rsc.org]
- 7. jbr.rgu.ac.in [jbr.rgu.ac.in]
- 8. Antioxidant activity, acetylcholinesterase inhibitory potential and phytochemical analysis of Sarcocephalus latifolius Sm. bark used in traditional medicine in Sudan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activity, acetylcholinesterase inhibitory potential and phytochemical analysis of Sarcocephalus latifolius Sm. bark used in traditional medicine in Sudan | springermedizin.de [springermedizin.de]
Methodological & Application
Application Notes and Protocols: Bicyclo[4.1.0]heptane-7-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[4.1.0]heptane-7-carboxylic acid is a versatile building block in organic synthesis, prized for its rigid, three-dimensional structure. This constrained bicyclic system offers a unique scaffold for the development of novel chemical entities, particularly in the field of medicinal chemistry. Its carboxylic acid functionality serves as a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Key Applications
The primary applications of this compound in organic synthesis include:
-
Medicinal Chemistry: It is a key structural motif in the design and synthesis of biologically active molecules. Notably, derivatives of this acid have been investigated as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, which are targets for the development of anti-obesity therapeutics.[1][2][3][4] The rigid bicyclic core helps to orient pharmacophoric groups in a defined spatial arrangement, leading to improved receptor binding and selectivity.
-
Synthetic Building Block: The strained cyclopropane ring fused to a cyclohexane ring provides a unique conformational constraint. This feature is valuable in creating conformationally restricted analogs of known bioactive molecules to study structure-activity relationships (SAR).
-
Flavor and Fragrance Industry: Amide derivatives of this compound have been patented for use as food flavoring agents.[2]
Chemical Transformations
The carboxylic acid group of this compound allows for a range of standard organic transformations, including:
-
Amide Bond Formation: Coupling with a wide variety of amines to generate a diverse library of amides.
-
Esterification: Reaction with alcohols to produce the corresponding esters.
-
Reduction: Conversion of the carboxylic acid to the corresponding alcohol.
-
Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening under specific conditions, leading to functionalized cycloheptane derivatives.
Quantitative Data
The following table summarizes representative yields for the synthesis of this compound derivatives.
| Derivative Type | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Carboxylic Acid | Bicyclo[4.1.0]hept-7-ylideneacetic acid methyl ester | Electrochemical carboxylation in DMF | 44% | |
| Dicarboxylic Acid Monoester | Bicyclo[4.1.0]hept-7-ylideneacetic acid ethyl ester | Electrochemical carboxylation in MeCN | 71% | |
| Hydroxy Carboxylic Acid | 7,8-bis(trimethylsiloxy)-bicyclo(4.2.0)oct-7-ene | 1. Br2 in isopentane/CH2Cl2; 2. aq. NaOH | 76% | [5] |
Experimental Protocols
The following protocols are representative methods for the transformation of this compound. Researchers should adapt these procedures based on the specific substrate and desired product.
Protocol 1: Synthesis of Bicyclo[4.1.0]heptane-7-carboxamides via Amide Coupling
This protocol describes a general method for the synthesis of amides from this compound using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Bicyclo[4.1.0]heptane-7-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Methyl Bicyclo[4.1.0]heptane-7-carboxylate via Fischer Esterification
This protocol outlines the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature and carefully neutralize the excess acid by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl Bicyclo[4.1.0]heptane-7-carboxylate.
-
If necessary, purify the product by distillation or flash column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Synthetic utility of this compound.
Caption: Workflow for amide synthesis.
Caption: Workflow for Fischer esterification.
References
- 1. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Bicyclo[4.1.0]heptane-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of Bicyclo[4.1.0]heptane-7-carboxylic acid, a key scaffold in the development of novel therapeutics. The unique conformational constraints of the bicyclo[4.1.0]heptane system make it an attractive starting point for the design of compounds with specific biological activities, including antagonism of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).
Overview of Derivatization Strategies
The primary site for derivatization on this compound is the carboxylic acid moiety. This functional group can be readily converted into a variety of other functional groups, most commonly amides and esters, to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Key Derivatization Reactions:
-
Amide Coupling: Formation of an amide bond with a diverse range of primary and secondary amines.
-
Esterification: Conversion of the carboxylic acid to an ester with various alcohols.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales.
Protocol for Amide Coupling
This protocol describes a general method for the synthesis of Bicyclo[4.1.0]heptane-7-carboxamides using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired amine (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) or EDC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol for Esterification (Steglich Esterification)
This protocol outlines the synthesis of this compound esters using DCC and a catalytic amount of DMAP.
Materials:
-
This compound
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add DCC (1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of this compound and its analogs found in the literature.
| Entry | Amine/Alcohol | Coupling/Esterification Method | Solvent | Yield (%) | Reference |
| 1 | N-(2-nitrophenyl)amine | Not Specified | Not Specified | Not Specified | [1] |
| 2 | N-(4-acetylphenyl)amine | Not Specified | Not Specified | Not Specified | [2] |
| 3 | General Amines | HATU, DIPEA | Not Specified | Good to Excellent | [3] |
| 4 | General Alcohols | DCC, DMAP | DCM | 65-95 | [4] |
| 5 | Methyl alcohol | Not Specified | Not Specified | Not Specified | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound.
Caption: General workflow for amide and ester derivatization.
MCHR1 Signaling Pathway
Derivatives of this compound have been investigated as antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor (GPCR) involved in the regulation of energy homeostasis and mood. The diagram below illustrates the canonical signaling pathways associated with MCHR1 activation.
Caption: MCHR1 signaling pathways upon activation and inhibition.
References
Application Notes and Protocols: Bicyclo[4.1.0]heptane-7-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[4.1.0]heptane scaffold, a conformationally constrained bicyclic system, has emerged as a valuable motif in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of functional groups, leading to enhanced selectivity and potency for various biological targets. The carboxylic acid moiety at the 7-position provides a key handle for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for the use of bicyclo[4.1.0]heptane-7-carboxylic acid and its derivatives in different therapeutic areas, including metabolic disorders, infectious diseases, and virology.
Application as Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists
Summary of Biological Activity:
Derivatives of this compound have been investigated as antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of appetite and energy homeostasis. Antagonism of MCHR1 is a promising strategy for the treatment of obesity. By incorporating the bicyclo[4.1.0]heptane scaffold, researchers have developed potent and selective MCHR1 antagonists with improved metabolic stability and reduced off-target effects, such as hERG liability, which is a common issue with this class of compounds.
Quantitative Data:
The following table summarizes the in vitro potency of representative bicyclo[4.1.0]heptane-based MCHR1 antagonists.
| Compound ID | MCHR1 Ki (nM) | hERG IC50 (µM) |
| 1a | 5.2 | 1.5 |
| 1b | 3.8 | >30 |
| 1c | 8.1 | 15.2 |
| 1d | 4.5 | >30 |
Experimental Protocols:
Protocol 1: Synthesis of Bicyclo[4.1.0]heptane-based MCHR1 Antagonists
Materials:
-
This compound
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Appropriate amine side chain
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of this compound in dry DCM, add oxalyl chloride and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in dry DCM and add the desired amine side chain followed by the addition of TEA or DIPEA.
-
Stir the reaction at room temperature overnight.
-
Workup and Purification: Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired MCHR1 antagonist.
Protocol 2: MCHR1 Receptor Binding Assay
Materials:
-
HEK293 cells stably expressing human MCHR1
-
[¹²⁵I]-MCH (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Test compounds (bicyclo[4.1.0]heptane derivatives)
-
Non-specific binding control (high concentration of unlabeled MCH)
-
Scintillation counter and vials
Procedure:
-
Cell Membrane Preparation: Harvest HEK293-hMCHR1 cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, [¹²⁵I]-MCH, and varying concentrations of the test compounds. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled MCH.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Filtration: Terminate the binding by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the test compounds using non-linear regression analysis.
Protocol 3: hERG Potassium Channel Assay (Patch Clamp)
Materials:
-
HEK293 cells stably expressing the hERG potassium channel
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system)
-
External and internal solutions for patch-clamp recording
-
Test compounds
Procedure:
-
Cell Culture: Culture the hERG-expressing HEK293 cells to an appropriate confluency.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from single cells.
-
Drug Application: Apply the vehicle control followed by increasing concentrations of the test compound via the perfusion system.
-
Data Acquisition: Record the hERG tail current at each concentration after a depolarizing voltage pulse.
-
Data Analysis: Measure the peak tail current amplitude and calculate the percentage of inhibition at each concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a Hill equation.
Diagrams:
Caption: Workflow for the discovery of Bicyclo[4.1.0]heptane-based MCHR1 antagonists.
Application as Antibacterial Agents
Summary of Biological Activity:
A naturally occurring derivative, 4-formyl-2-hydroxy this compound, has been isolated and identified as a novel antibacterial agent. This compound exhibits inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of the bicyclo[4.1.0]heptane scaffold in the development of new antibiotics.
Quantitative Data:
The following table summarizes the minimum inhibitory concentration (MIC) of the active compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| MRSA | 32 |
| Bacillus subtilis | 16 |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
Experimental Protocols:
Protocol 4: Isolation of 4-formyl-2-hydroxy this compound
Materials:
-
Bacterial culture broth (e.g., from Streptomyces sp.)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., hexane-ethyl acetate gradients)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: Extract the filtered bacterial culture broth with an equal volume of ethyl acetate.
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure to obtain the crude extract.
-
Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of hexane and ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).
-
Bioassay-guided Fractionation: Test the antibacterial activity of each fraction to identify the active fractions.
-
HPLC Purification: Further purify the active fractions using preparative HPLC to isolate the pure compound.
-
Structure Elucidation: Characterize the structure of the isolated compound using spectroscopic methods (NMR, MS, IR).
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, MRSA)
-
Test compound (4-formyl-2-hydroxy this compound)
-
Positive control antibiotic (e.g., vancomycin)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Diagrams:
Caption: Workflow for the discovery and evaluation of a natural antibacterial agent.
Application as Antiviral Agents
Summary of Biological Activity:
Carbocyclic nucleoside analogues incorporating the bicyclo[4.1.0]heptane scaffold have been synthesized and evaluated for their antiviral activity. These conformationally locked nucleosides are designed to mimic the natural substrates of viral polymerases, potentially acting as chain terminators or inhibitors of viral replication. Certain derivatives have shown moderate activity against specific viruses, such as the Coxsackie B4 virus, suggesting a potential for developing novel antiviral therapeutics.
Quantitative Data:
The following table presents the antiviral activity and cytotoxicity of a representative bicyclo[4.1.0]heptane-based nucleoside analogue.
| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 2a | Coxsackie B4 | 15 | >100 | >6.7 |
| 2a | Influenza A | >100 | >100 | - |
| 2a | HIV-1 | >100 | >100 | - |
Experimental Protocols:
Protocol 6: Synthesis of Bicyclo[4.1.0]heptane Nucleoside Analogues
Materials:
-
Appropriately functionalized bicyclo[4.1.0]heptane precursor
-
Nucleobase (e.g., thymine, uracil, adenine)
-
Coupling reagents (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Solvents (e.g., acetonitrile)
-
Deprotection reagents (if protecting groups are used)
Procedure:
-
Silylation: Silylate the nucleobase with BSA in acetonitrile.
-
Glycosylation: Add the bicyclo[4.1.0]heptane precursor to the silylated nucleobase, followed by the addition of TMSOTf at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with saturated sodium bicarbonate solution and extract with an organic solvent.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Deprotection (if necessary): Remove any protecting groups using appropriate deprotection conditions to yield the final nucleoside analogue.
Protocol 7: Antiviral Assay (Cytopathic Effect Reduction Assay)
Materials:
-
Host cells (e.g., Vero cells for Coxsackie B4 virus)
-
Virus stock
-
Cell culture medium
-
Test compounds (bicyclo[4.1.0]heptane nucleoside analogues)
-
Positive control antiviral drug
-
Cell viability assay reagent (e.g., MTT, MTS)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Infection and Treatment: Remove the medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). Simultaneously, add serial dilutions of the test compounds.
-
Incubation: Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient to cause a cytopathic effect (CPE) in the virus control wells (no compound).
-
CPE Evaluation: Assess the CPE visually under a microscope.
-
Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the EC50 (the concentration of the compound that protects 50% of the cells from virus-induced CPE).
-
Cytotoxicity Assay (CC50): In a parallel experiment, treat uninfected cells with the same serial dilutions of the test compounds to determine the CC50 (the concentration that reduces cell viability by 50%).
-
Selectivity Index Calculation: Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.
Diagrams:
Caption: Development pathway for Bicyclo[4.1.0]heptane-based antiviral nucleoside analogues.
Application Notes and Protocols: The Bicyclo[4.1.0]heptane Scaffold in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[4.1.0]heptane framework, a rigid and structurally unique motif, has garnered significant interest in the field of asymmetric catalysis. While direct applications of bicyclo[4.1.0]heptane-7-carboxylic acid as a primary chiral ligand or catalyst are not extensively documented in peer-reviewed literature, its derivatives and the core scaffold are integral to a variety of stereoselective transformations. This document provides an overview of the key applications, supported by experimental data and protocols, to guide researchers in leveraging this versatile scaffold for the synthesis of enantioenriched molecules. The inherent conformational rigidity and well-defined stereochemistry of bicyclo[4.1.0]heptane derivatives make them valuable building blocks and precursors in the development of novel catalytic systems and chiral auxiliaries.
Applications in Asymmetric Synthesis
The bicyclo[4.1.0]heptane scaffold has been successfully employed in several key areas of asymmetric catalysis, primarily focusing on the synthesis of chiral nitrogen- and oxygen-containing heterocycles and carbocycles. These structures are of significant interest in medicinal chemistry and drug development.[1]
Organocatalytic Asymmetric Aziridination
One notable application involves the organocatalytic asymmetric aziridination of cyclic enones. This method provides access to chiral 2-oxo-7-aza-bicyclo[4.1.0]heptane-7-carboxylic acid esters, which are valuable synthetic intermediates. The reaction typically employs a chiral primary amine catalyst in combination with a suitable nitrogen source.
Key Data:
| Entry | Catalyst System | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |
| 1 | D-N-Boc-phenylglycine / 9-Amino(9-deoxy)epi-hydroquinine | Cyclohexenone | 2-Oxo-7-aza-bicyclo[4.1.0]heptane-7-carboxylic acid benzyl ester | 75 | >99:1 | 92 |
Experimental Protocol: Organocatalytic Asymmetric Aziridination
This protocol is adapted from a general procedure for the organocatalytic asymmetric aziridination of cyclic enones.
Materials:
-
9-Amino(9-deoxy)epi-hydroquinine (20 mol%)
-
D-N-Boc-phenylglycine (30 mol%)
-
Cyclohexenone (1.2 equiv)
-
Benzyl N-(p-toluenesulfonyloxy)carbamate (1.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Chloroform (CHCl₃), undistilled (0.25 M)
Procedure:
-
To a vial equipped with a magnetic stir bar, add 9-Amino(9-deoxy)epi-hydroquinine (0.04 mmol, 13 mg) and dissolve it in chloroform (0.8 mL).
-
Add D-N-Boc-phenylglycine (0.06 mmol, 15 mg) to the solution and stir for 10 minutes at room temperature.
-
Add cyclohexenone (0.24 mmol) and stir the mixture for another 10 minutes at room temperature.
-
Add benzyl N-(p-toluenesulfonyloxy)carbamate (0.2 mmol) followed by the addition of sodium bicarbonate (0.4 mmol, 32 mg) in one portion after 5 minutes.
-
Continue stirring at 25°C and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (1 mL) and filter through a short plug of silica gel, eluting with a 1:1 mixture of dichloromethane/diethyl ether.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the desired 2-oxo-7-aza-bicyclo[4.1.0]heptane-7-carboxylic acid benzyl ester.
Logical Workflow for Asymmetric Aziridination:
References
Synthesis of Bicyclo[4.1.0]heptane-7-carboxylic Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of bicyclo[4.1.0]heptane-7-carboxylic acid esters, key intermediates in the development of various therapeutic agents and functional materials. The protocols outlined below describe two primary catalytic methods: copper-catalyzed intermolecular cyclopropanation and rhodium-catalyzed intramolecular cyclopropanation. A procedure for the subsequent hydrolysis of the ester to the corresponding carboxylic acid is also included.
Core Concepts and Reaction Pathways
The synthesis of the bicyclo[4.1.0]heptane core, a cyclopropane fused to a cyclohexane ring, is most commonly achieved through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene or carbenoid species. The choice of catalyst and starting materials can influence the stereoselectivity and yield of the reaction.
Intermolecular Cyclopropanation: This approach involves the reaction of cyclohexene with a diazoester in the presence of a copper or rhodium catalyst. The catalyst facilitates the decomposition of the diazo compound to generate a metal carbene, which then reacts with the cyclohexene double bond to form the cyclopropane ring.
Intramolecular Cyclopropanation: In this strategy, the alkene and the diazoester functionalities are present in the same molecule. A rhodium catalyst is typically used to induce an intramolecular reaction, leading to the formation of the bicyclic product. This method offers excellent control over stereochemistry.
Experimental Protocols
Protocol 1: Copper-Catalyzed Intermolecular Cyclopropanation of Cyclohexene
This protocol details the synthesis of ethyl bicyclo[4.1.0]heptane-7-carboxylate via the copper-catalyzed reaction of cyclohexene with ethyl diazoacetate.
Materials:
-
Cyclohexene
-
Ethyl diazoacetate (EDA)
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
Anhydrous toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a refluxing solution of cyclohexene (5.0 eq) and Cu(acac)₂ (0.01 eq) in anhydrous toluene, a solution of ethyl diazoacetate (1.0 eq) in anhydrous toluene is added dropwise over a period of 2-4 hours.
-
The reaction mixture is maintained at reflux for an additional 2 hours after the addition is complete.
-
The reaction is monitored by thin-layer chromatography (TLC) until the EDA spot disappears.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford ethyl bicyclo[4.1.0]heptane-7-carboxylate.
Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Rhodium-Catalyzed Intramolecular Cyclopropanation
This protocol describes the synthesis of a bicyclo[4.1.0]heptane-7-carboxylate derivative from an allylic diazoacetate using a rhodium catalyst.
Materials:
-
Allylic diazoacetate precursor
-
Dirhodium tetraacetate (Rh₂(OAc)₄) or other suitable rhodium(II) catalyst
-
Anhydrous dichloromethane (DCM) or toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of the allylic diazoacetate (1.0 eq) in anhydrous dichloromethane is added slowly via syringe pump over several hours to a stirred solution of the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-1 mol%) in anhydrous dichloromethane at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC for the disappearance of the starting material.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the this compound ester.
Protocol 3: Hydrolysis of Ethyl Bicyclo[4.1.0]heptane-7-carboxylate
This protocol outlines the conversion of the ester to the corresponding carboxylic acid.
Materials:
-
Ethyl bicyclo[4.1.0]heptane-7-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl bicyclo[4.1.0]heptane-7-carboxylate in ethanol, an aqueous solution of sodium hydroxide is added.
-
The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure.
-
The aqueous residue is cooled in an ice bath and acidified with hydrochloric acid to a pH of approximately 2.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Data Presentation
| Parameter | Protocol 1 (Cu-Catalyzed) | Protocol 2 (Rh-Catalyzed) | Protocol 3 (Hydrolysis) |
| Starting Material | Cyclohexene, Ethyl Diazoacetate | Allylic Diazoacetate | Ethyl Bicyclo[4.1.0]heptane-7-carboxylate |
| Catalyst | Cu(acac)₂ | Rh₂(OAc)₄ | N/A |
| Catalyst Loading | ~1 mol% | 0.5 - 1 mol% | N/A |
| Solvent | Toluene | Dichloromethane or Toluene | Ethanol/Water |
| Reaction Time | 4 - 6 hours | 2 - 12 hours | 2 - 24 hours |
| Temperature | Reflux | Room Temperature | Room Temperature to Reflux |
| Typical Yield | 60 - 80% | 70 - 95% | >90% |
Mandatory Visualization
Caption: Synthetic routes to this compound and its esters.
Application Notes and Protocols: Bicyclo[4.1.0]heptane-7-carboxylic Acid and its Derivatives as Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of the Bicyclo[4.1.0]heptane scaffold, a recognized "privileged structure" in medicinal chemistry, as a molecular probe for exploring and targeting various biological systems. While direct applications of Bicyclo[4.1.0]heptane-7-carboxylic acid as a molecular probe are not extensively documented, its derivatives have proven invaluable in the development of selective antagonists for G-protein coupled receptors, inhibitors for neurotransmitter transporters, and novel antibacterial agents.
The rigid, three-dimensional structure of the Bicyclo[4.1.0]heptane core serves as an excellent starting point for designing chemical probes to investigate biological targets. By systematically modifying this scaffold, researchers can explore the chemical space of a binding pocket, elucidate structure-activity relationships (SAR), and develop potent and selective modulators of protein function.
Application Note 1: A Molecular Probe for the Melanin-Concentrating Hormone Receptor 1 (MCHR1)
The Bicyclo[4.1.0]heptane scaffold has been successfully employed to develop potent and selective antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a promising target for the treatment of obesity.[1][2] Derivatives of this scaffold have been synthesized to probe the MCHR1 binding site, leading to the identification of compounds with high affinity and improved pharmacokinetic profiles.[1][3]
Quantitative Data: MCHR1 Antagonist Activity
| Compound ID | Bicyclo[4.1.0]heptane Derivative | MCHR1 Binding Affinity (Kᵢ, nM) | hERG Liability | Reference |
| 1a | (1R,6S,7S)-N-(4-chlorophenyl)-N'-(4-cyano-3-methylphenyl)bicyclo[4.1.0]heptane-1,6-diamine | <10 | High | [3] |
| 6a | N-((1R,6S,7S)-6-((4-cyano-3-methylphenyl)amino)bicyclo[4.1.0]heptan-1-yl)-N-(4-fluorobenzyl)acetamide | <10 | Moderate | [3] |
| 6j | 1-((1R,6S,7S)-6-((4-cyano-3-methylphenyl)amino)bicyclo[4.1.0]heptan-1-yl)-3-(4-fluorophenyl)urea | <10 | Low | [3] |
| 28l | 2-((1R,6S,7S)-6-((4-cyano-3-methylphenyl)amino)bicyclo[4.1.0]heptan-1-ylamino)pyrimidine-5-carbonitrile | <10 | Significantly Reduced | [3] |
Experimental Protocol: MCHR1 Radioligand Binding Assay
This protocol outlines a general procedure for assessing the binding affinity of Bicyclo[4.1.0]heptane derivatives to MCHR1.
1. Materials:
-
HEK293 cells stably expressing human MCHR1.
-
[¹²⁵I]-MCH radioligand.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Test compounds (Bicyclo[4.1.0]heptane derivatives) dissolved in DMSO.
-
Non-specific binding control (e.g., high concentration of unlabeled MCH).
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare cell membranes from HEK293-hMCHR1 cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-MCH, and varying concentrations of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled MCH.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.
Application Note 2: Probing Monoamine Transporters (SERT, NET, DAT)
Derivatives of 3-azabicyclo[4.1.0]heptane have been identified as potent triple reuptake inhibitors (TRIs), simultaneously blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4][5][6] These compounds serve as molecular probes to understand the structural requirements for binding to these transporters and to develop novel antidepressants with a broader spectrum of activity.[7]
Quantitative Data: Triple Reuptake Inhibitor Activity
| Compound ID | 3-azabicyclo[4.1.0]heptane Derivative | SERT (pKi) | NET (pKi) | DAT (pKi) | Reference |
| 17 | 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane | 8.8 | 8.1 | 7.4 | [4][5] |
| 33 | N-cyclopropylmethyl-6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane | 8.5 | 7.9 | 7.2 | [4] |
| 34 | N-cyclopropylmethyl-6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane enantiomer | 8.9 | 7.5 | 8.0 | [4] |
Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of Bicyclo[4.1.0]heptane derivatives on SERT, NET, and DAT.
1. Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
[³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds dissolved in DMSO.
-
Reference inhibitors (e.g., citalopram for SERT, desipramine for NET, GBR12909 for DAT).
-
Scintillation fluid and counter.
2. Procedure:
-
Culture the respective cell lines in 96-well plates to confluence.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the uptake by adding the respective [³H]-labeled neurotransmitter.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the log concentration of the test compound.
-
Calculate the pKi values from the IC₅₀ values.
Application Note 3: Probing Antibacterial Targets in Staphylococcus aureus
A derivative of this compound, namely 4-formyl-2-hydroxy this compound, has been identified as a novel antibacterial agent produced by Streptomyces rochei.[8] This compound demonstrates significant activity against Staphylococcus aureus, suggesting its potential as a molecular probe to identify new antibacterial targets or mechanisms of action.
Quantitative Data: Antibacterial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| 4-formyl-2-hydroxy this compound | Staphylococcus aureus | 1.25 mg/ml | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of the antibacterial compound.
1. Materials:
-
Mueller-Hinton Broth (MHB).
-
Staphylococcus aureus culture (e.g., ATCC 29213).
-
Test compound (4-formyl-2-hydroxy this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Positive control (e.g., vancomycin).
-
Negative control (broth only).
-
Bacterial inoculum standardized to 0.5 McFarland.
2. Procedure:
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
References
- 1. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bicyclic[4.1.0]heptanes as phenyl replacements for melanin concentrating hormone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR study of bicyclo[4.1.0]heptanes as melanin-concentrating hormone receptor R1 antagonists: taming hERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. 1-Heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane: further insights into a class of triple re-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchtrend.net [researchtrend.net]
Application Notes and Protocols for the Incorporation of Bicyclo[4.1.0]heptane-7-carboxylic acid into Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential for incorporating Bicyclo[4.1.0]heptane-7-carboxylic acid into various polymer systems. This unique bicyclic monomer offers a rigid, three-dimensional structure that can impart novel thermal, mechanical, and biomedical properties to polymers. The protocols provided are based on established principles of polymer chemistry and are intended as a starting point for research and development.
Introduction to this compound in Polymer Science
This compound is a versatile monomer possessing a carboxylic acid functional group and a strained bicyclo[4.1.0]heptane ring system. This combination allows for its incorporation into polymers through various polymerization techniques, primarily through condensation polymerization to form polyesters and polyamides. The rigid bicyclic structure is of particular interest in the development of high-performance polymers with enhanced thermal stability and in the design of novel biomaterials for drug delivery, where the defined stereochemistry of the monomer can influence biological interactions.
The carboxylic acid moiety provides a reactive site for esterification and amidation reactions, forming the backbone of polyesters and polyamides, respectively. The bicycloheptane unit, a saturated bicyclic hydrocarbon, contributes to the polymer's rigidity, potentially increasing the glass transition temperature (Tg) and improving mechanical strength.
Potential Applications
The incorporation of the this compound moiety into polymers can be explored for a variety of applications, including:
-
High-Performance Engineering Plastics: The rigidity of the bicyclic ring can lead to polymers with high thermal stability and mechanical strength, suitable for automotive and aerospace applications.
-
Biomedical Materials and Drug Delivery: The unique three-dimensional structure can be utilized to create biocompatible and biodegradable polymers for controlled drug release systems. The defined stereochemistry of the monomer could be leveraged to create polymers with specific interactions with biological targets.
-
Specialty Coatings and Adhesives: Polymers containing this monomer may exhibit enhanced adhesive properties and chemical resistance due to their compact and rigid structure.
Experimental Protocols
The following are detailed protocols for the synthesis of polymers incorporating this compound. These are foundational methods that can be optimized for specific applications.
Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester by reacting this compound with a diol, such as 1,4-butanediol, via melt polycondensation.
Materials:
-
This compound
-
1,4-Butanediol (or other suitable diol)
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
Nitrogen gas (high purity)
-
Methanol (for cleaning)
-
Chloroform (for polymer dissolution)
Equipment:
-
High-temperature, high-vacuum polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Heating mantle with temperature controller
-
Vacuum pump
-
Glassware for material handling
Protocol:
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and 1,4-butanediol. Add the catalyst (e.g., 200-300 ppm of Titanium(IV) butoxide) and the antioxidant (e.g., 0.1 wt%).
-
Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow during the initial stages of the reaction.
-
Esterification:
-
Heat the reactor to 180-200°C under a nitrogen atmosphere.
-
Stir the mixture at a moderate speed (50-100 rpm).
-
Water will be generated as a byproduct of the esterification reaction and will be distilled off.
-
Monitor the reaction progress by measuring the amount of water collected. This stage typically takes 2-4 hours.
-
-
Polycondensation:
-
Once the rate of water distillation slows significantly, gradually increase the temperature to 220-240°C.
-
Simultaneously, gradually reduce the pressure inside the reactor to below 1 Torr over a period of 1-2 hours.
-
Increase the stirring speed to 150-200 rpm to facilitate the removal of byproducts.
-
Continue the reaction under high vacuum for 3-5 hours, or until the desired melt viscosity is achieved, indicating a high molecular weight polymer.
-
-
Extrusion and Cooling:
-
Once the polymerization is complete, extrude the molten polymer from the reactor under nitrogen pressure into a strand.
-
Cool the polymer strand in a water bath.
-
Pelletize the cooled polymer strand for further analysis.
-
-
Purification:
-
Dissolve the polymer pellets in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol.
-
Filter and dry the purified polymer under vacuum at 60°C for 24 hours.
-
Workflow Diagram:
Caption: Workflow for Polyester Synthesis.
Synthesis of a Polyamide via Solution Polycondensation
This protocol outlines the synthesis of a polyamide from this compound and a diamine, such as hexamethylenediamine, using a phosphorylation agent.
Materials:
-
This compound
-
Hexamethylenediamine (or other suitable diamine)
-
Triphenyl phosphite (phosphorylation agent)
-
Pyridine (solvent and acid scavenger)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Lithium chloride (to enhance solubility)
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
-
Heating mantle with temperature controller
-
Glassware for material handling and filtration
Protocol:
-
Monomer and Salt Preparation:
-
In the reaction flask, dissolve equimolar amounts of this compound and hexamethylenediamine in a mixture of NMP and pyridine.
-
Add lithium chloride (e.g., 5 wt% based on the solvent) to the mixture to improve the solubility of the resulting polyamide.
-
-
Inerting: Purge the flask with high-purity nitrogen for 20-30 minutes and maintain a nitrogen atmosphere throughout the reaction.
-
Phosphorylation and Polycondensation:
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add triphenyl phosphite (10-15% molar excess) to the stirred solution.
-
After the addition is complete, gradually heat the reaction mixture to 100-110°C.
-
Maintain the reaction at this temperature for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
-
Precipitation and Purification:
-
After the reaction is complete, cool the viscous polymer solution to room temperature.
-
Pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Filter the fibrous polymer precipitate.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, solvents, and byproducts.
-
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.
Workflow Diagram:
Caption: Workflow for Polyamide Synthesis.
Data Presentation
The following tables present hypothetical quantitative data for the synthesis and characterization of polymers derived from this compound. These values are intended as a guide for expected outcomes.
Table 1: Hypothetical Polymerization Conditions and Results
| Polymer ID | Monomer 2 | Polymerization Method | Catalyst/Agent | Temp (°C) | Time (h) | Yield (%) |
| PE-BCH-BD | 1,4-Butanediol | Melt Polycondensation | Ti(OBu)₄ | 240 | 5 | 85 |
| PA-BCH-HMDA | Hexamethylenediamine | Solution Polycondensation | Triphenyl Phosphite | 110 | 4 | 92 |
Table 2: Hypothetical Polymer Characterization Data
| Polymer ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Tm (°C) |
| PE-BCH-BD | 15,000 | 32,000 | 2.13 | 85 | 190 |
| PA-BCH-HMDA | 25,000 | 55,000 | 2.20 | 120 | 250 |
-
Mn: Number-average molecular weight
-
Mw: Weight-average molecular weight
-
PDI: Polydispersity index (Mw/Mn)
-
Tg: Glass transition temperature
-
Tm: Melting temperature
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.
-
High-temperature reactions should be conducted with appropriate shielding and monitoring.
-
Vacuum operations should be performed with care to prevent implosion of glassware.
Disclaimer: The protocols and data presented in these application notes are for informational and research purposes only. They are based on general chemical principles and have not been independently validated. Researchers should exercise caution and perform their own optimization and safety assessments.
Application Notes and Protocols: Bicyclo[4.1.0]heptane-7-carboxylic Acid in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of bicyclo[4.1.0]heptane-7-carboxylic acid as a ligand in organometallic chemistry. While specific literature on the organometallic complexes of this particular ligand is limited, this document outlines detailed protocols for the synthesis of its metal complexes and proposes their application in catalysis, drawing parallels with well-established carboxylate ligand chemistry.
Introduction to this compound as a Ligand
This compound is a unique chiral carboxylic acid featuring a rigid bicyclic scaffold. This structural rigidity can be advantageous in catalysis, particularly in asymmetric synthesis, where a well-defined chiral environment around the metal center is crucial for high enantioselectivity. The carboxylate group provides a versatile coordination site for a variety of transition metals, making it a promising candidate for the development of novel catalysts.
Potential Advantages as a Ligand:
-
Chirality: The inherent chirality of the ligand can be exploited in asymmetric catalysis.
-
Rigidity: The bicyclic framework restricts conformational flexibility, potentially leading to higher stereocontrol in catalytic reactions.
-
Tunability: The carboxylic acid moiety allows for straightforward coordination to a wide range of metal precursors.
Proposed Synthesis of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through ligand exchange reactions with common metal precursors. The following protocols are based on established methods for the synthesis of metal carboxylates.
2.1. Synthesis of Dirhodium(II) Tetrakis(bicyclo[4.1.0]heptane-7-carboxylate)
Rhodium(II) carboxylate complexes are powerful catalysts, especially for cyclopropanation and C-H insertion reactions.
Experimental Protocol:
-
In a round-bottom flask, suspend rhodium(II) acetate dimer (Rh₂(OAc)₄, 1.0 eq) in a minimal amount of a suitable solvent such as chlorobenzene or toluene.
-
Add an excess of this compound (4.5 eq).
-
Heat the mixture to reflux (typically 120-140 °C) for 24-48 hours. The progress of the ligand exchange can be monitored by observing the removal of acetic acid, which can be facilitated by a Dean-Stark trap.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired dirhodium(II) complex.
2.2. Synthesis of Palladium(II) Bis(bicyclo[4.1.0]heptane-7-carboxylate)
Palladium carboxylates are versatile precursors for various catalytic cross-coupling reactions.
Experimental Protocol:
-
Dissolve palladium(II) acetate (Pd(OAc)₂, 1.0 eq) in a suitable organic solvent like dichloromethane or acetone.
-
Add a solution of this compound (2.2 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The product can be isolated by removing the solvent in vacuo.
-
Purification can be achieved by washing the solid with a non-polar solvent (e.g., hexane) to remove any unreacted starting material or by recrystallization.
2.3. Synthesis of Copper(II) Bis(bicyclo[4.1.0]heptane-7-carboxylate)
Copper(II) carboxylate complexes have applications in various oxidation and coupling reactions.[1][2][3][4]
Experimental Protocol:
-
Dissolve copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 1.0 eq) in a mixture of ethanol and water.
-
In a separate flask, dissolve this compound (2.0 eq) in ethanol.
-
Add the carboxylic acid solution to the copper(II) acetate solution with stirring.
-
A precipitate should form. The mixture can be stirred at room temperature for a few hours to ensure complete reaction.
-
The solid product is collected by filtration, washed with water and ethanol, and dried under vacuum.
Proposed Catalytic Application: Asymmetric Cyclopropanation
Dirhodium(II) carboxylate complexes are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds.[5][6][7][8][9][10][11] The use of a chiral ligand such as this compound is expected to induce enantioselectivity in this transformation.
3.1. General Workflow for Asymmetric Cyclopropanation
References
- 1. Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)] | European Journal of Chemistry [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 4. sjpas.univsul.edu.iq [sjpas.univsul.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Rhodium(II) Carboxylates: Novel Highly Efficient [research.amanote.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[4.1.0]heptane-7-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bicyclo[4.1.0]heptane-7-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and effective method is a two-step process. It begins with the cyclopropanation of a cyclohexene precursor, typically an ester like ethyl cyclohex-3-enecarboxylate, followed by the hydrolysis of the resulting ester to the final carboxylic acid.
Q2: Which cyclopropanation method is recommended for this synthesis?
A2: The Simmons-Smith reaction and its modifications are widely used for the cyclopropanation step.[1][2] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred due to its enhanced reactivity and reproducibility, especially for less nucleophilic alkenes.[1][2]
Q3: What are the key factors influencing the yield of the Simmons-Smith reaction in this synthesis?
A3: Several factors can significantly impact the yield:
-
Purity of Reagents: The quality of diethylzinc and diiodomethane is crucial.
-
Solvent: The choice of solvent plays a significant role, with reaction rates decreasing as the basicity of the solvent increases.[1]
-
Temperature: Careful control of the reaction temperature is necessary to manage the exothermic nature of the reaction and prevent side reactions.
-
Stoichiometry of Reagents: The ratio of the zinc carbenoid to the alkene substrate is a critical parameter to optimize.
Q4: How can I purify the final product, this compound?
A4: Purification can be achieved through standard techniques such as column chromatography or crystallization. For column chromatography, a common solvent system is a mixture of ethyl acetate and hexane. Crystallization can also be an effective method for obtaining a high-purity product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Cyclopropanation Step
| Potential Cause | Troubleshooting Suggestion |
| Inactive Zinc-Copper Couple | If using the traditional Simmons-Smith method, ensure the zinc-copper couple is freshly prepared and activated. |
| Low Reactivity of Alkene | Consider using the Furukawa modification (diethylzinc and diiodomethane) for higher reactivity.[1][2] |
| Suboptimal Solvent | Use a non-coordinating solvent like dichloromethane or 1,2-dichloroethane. Ethereal solvents can be used but may slow down the reaction.[1] |
| Decomposition of the Zinc Carbenoid | Maintain a low reaction temperature, typically starting at 0°C or below and allowing it to slowly warm to room temperature. |
| Side Reactions | The Lewis acidic nature of the zinc iodide byproduct can catalyze side reactions. Adding excess diethylzinc can scavenge the zinc iodide.[2] Quenching the reaction with pyridine can also help. |
Problem 2: Incomplete Hydrolysis of the Ester
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Inadequate Amount of Base | Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion. |
| Poor Solubility of the Ester | If using a biphasic system, ensure vigorous stirring to maximize the interfacial area. A phase-transfer catalyst can also be employed. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Presence of Unreacted Starting Material | Optimize the reaction conditions to ensure complete conversion. If unreacted starting material persists, it can often be removed by column chromatography. |
| Formation of Diastereomers | The Simmons-Smith reaction is stereospecific. If your starting material is a mixture of isomers, the product will also be a mixture. Purification of diastereomers may require careful column chromatography or fractional crystallization. |
| Oily Product Instead of Solid | If the product is an oil, try triturating with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Experimental Protocols
Key Experiment 1: Synthesis of Ethyl Bicyclo[4.1.0]heptane-7-carboxylate via Furukawa-modified Simmons-Smith Reaction
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and substrate purity.
Materials:
-
Ethyl cyclohex-3-enecarboxylate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl cyclohex-3-enecarboxylate (1.0 eq) dissolved in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diethylzinc (2.0 eq) via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, add diiodomethane (2.0 eq) dropwise.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield ethyl bicyclo[4.1.0]heptane-7-carboxylate.
Quantitative Data for Simmons-Smith Reaction Modifications:
| Zinc Reagent | Methylene Source | Typical Solvent | Reported Yield Range |
| Zn-Cu Couple | CH₂I₂ | Diethyl ether | 50-70% |
| Et₂Zn | CH₂I₂ | Dichloromethane | 70-95%[1] |
| Et₂Zn | CH₂ClI | Dichloromethane | Generally higher than with CH₂I₂[1] |
Key Experiment 2: Hydrolysis of Ethyl Bicyclo[4.1.0]heptane-7-carboxylate
Materials:
-
Ethyl bicyclo[4.1.0]heptane-7-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl bicyclo[4.1.0]heptane-7-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add the NaOH solution (2.0-3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with the HCl solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by crystallization if necessary.
Visualizations
References
Technical Support Center: Bicyclo[4.1.0]heptane-7-carboxylic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Bicyclo[4.1.0]heptane-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include starting materials, reagents from the synthesis, and structurally related byproducts. Depending on the synthetic route, these may include stereoisomers (endo/exo isomers), unreacted starting materials, or side-products from incomplete reactions or rearrangements. In some instances, degradation products such as cleavage products may be present.[1]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
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High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting non-volatile impurities. A common method involves a C18 column with a water:acetonitrile mobile phase.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities. It can also help in the structural elucidation of unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities, including stereoisomers, if their signals are resolved from the main compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the carboxylic acid functional group and other characteristic bonds.
Q3: What are the general approaches for purifying crude this compound?
A3: The primary methods for purification are crystallization and column chromatography.
-
Crystallization: A highly effective method for removing impurities if a suitable solvent system can be identified. This technique can yield high-purity material.
-
Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with different polarities from the target compound.
Troubleshooting Guides
Crystallization Issues
Problem: Difficulty in inducing crystallization of this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent | Screen a variety of solvents with different polarities. Consider solvent mixtures (e.g., hexane:methyl tert-butyl ether) to fine-tune solubility.[1] |
| Solution is not supersaturated | Concentrate the solution by slowly evaporating the solvent. |
| Presence of impurities inhibiting crystal formation | Pre-purify the crude material using flash column chromatography to remove significant impurities before attempting crystallization. |
| Solution cooled too quickly | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. |
| Lack of nucleation sites | Add a seed crystal of pure this compound. Alternatively, scratch the inside of the flask with a glass rod at the liquid-air interface. |
Column Chromatography Challenges
Problem: Poor separation of this compound from impurities via column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (Eluent) | Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation (Rf value of the target compound around 0.3-0.4). Consider using a gradient elution. A common starting point is a mixture of a non-polar solvent (e.g., hexane or pentane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[2] |
| Co-elution of impurities with similar polarity | If impurities have very similar polarity, consider derivatizing the carboxylic acid to an ester (e.g., methyl or ethyl ester) to alter its polarity and improve separation. The ester can be hydrolyzed back to the carboxylic acid after purification. |
| Column overloading | Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Irregular column packing | Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred. |
Experimental Protocols
Protocol 1: Purification by Crystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Solvent mixtures, such as hexane and methyl tert-butyl ether (MTBE), can be effective.[1]
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent or solvent mixture (e.g., warm MTBE at 40°C).[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent mixture, hexane can be added dropwise to the MTBE solution until the cloud point is reached.[1] Further cooling in a refrigerator (-20°C for 12 hours) can promote crystal growth.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
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Eluent Selection: Based on TLC analysis, select an appropriate eluent system. A common system is a mixture of ethyl acetate and a non-polar solvent like hexane or pentane.[2]
-
Column Packing: Pack the column with a slurry of silica gel in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
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Elution: Begin elution with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purity Analysis by HPLC
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 70:30 v/v).[1] The mobile phase can be isocratic or a gradient depending on the impurity profile.
-
Detector: UV detector, with the wavelength set to an appropriate value for the compound (e.g., 220 nm).[3]
-
Injection Volume: Typically 5-20 µL.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
Visualizations
Caption: A flowchart for troubleshooting the purification of this compound.
Caption: A typical experimental workflow for the purification and analysis of this compound.
References
Technical Support Center: Synthesis of Bicyclo[4.1.0]heptane-7-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of Bicyclo[4.1.0]heptane-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of the bicyclo[4.1.0]heptane core is the Simmons-Smith cyclopropanation of a cyclohexene precursor.[1][2][3] This reaction involves an organozinc carbenoid that reacts with the alkene to form the cyclopropane ring stereospecifically.[1][3]
Q2: My Simmons-Smith reaction is not working or giving very low yields. What are the common causes?
Low or no yield in a Simmons-Smith reaction can often be attributed to several factors:
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Inactive Zinc-Copper Couple: The activity of the zinc reagent is crucial. Ensure it is freshly prepared and properly activated. The use of ultrasound can aid in activation.[4][5]
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Poor Quality of Diiodomethane: Impurities in diiodomethane can inhibit the reaction. It is advisable to use freshly distilled or high-purity reagent.[4]
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Presence of Moisture: The Simmons-Smith reagent is sensitive to moisture. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[4]
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Low Substrate Reactivity: The starting material, a cyclohexene derivative with an electron-withdrawing carboxylic acid or ester group, is an electron-deficient alkene. The classic Simmons-Smith reagent is more effective with electron-rich alkenes.[2] Consider using a more reactive modification, such as the Furukawa (diethylzinc and diiodomethane) or Shi (using a trifluoroacetic acid modifier) reagents.[1][4]
Q3: I am observing significant amounts of byproducts in my reaction mixture. What are the likely side reactions?
Several side reactions can occur during the Simmons-Smith cyclopropanation, leading to the formation of impurities:
-
Methylation of Heteroatoms: The electrophilic nature of the zinc carbenoid can lead to the methylation of alcohols or the carboxylic acid group itself, especially when an excess of the reagent is used or the reaction time is prolonged.[1]
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Formation of Zinc Iodide Adducts: The byproduct, zinc iodide (ZnI₂), is a Lewis acid and can coordinate with the carboxylic acid or ester, potentially leading to undesired reactions or complicating the work-up.[1]
-
Unreacted Starting Material: Due to the electron-deficient nature of the substrate, incomplete conversion is a common issue.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps | Relevant Considerations |
| Inactive Simmons-Smith Reagent | 1. Prepare the zinc-copper couple fresh for each reaction. 2. Activate the zinc-copper couple with a small amount of iodine or by heating under vacuum before use. 3. Consider using ultrasonication to enhance the reactivity of the zinc.[5] | The surface activity of the zinc is critical for the formation of the organozinc carbenoid. |
| Electron-Deficient Substrate | 1. Switch to the Furukawa modification (Et₂Zn and CH₂I₂) which is generally more reactive.[1] 2. Employ the Shi modification, which uses a more nucleophilic zinc carbenoid suitable for electron-deficient alkenes.[6] | The carboxylic acid/ester group deactivates the double bond towards electrophilic attack by the Simmons-Smith reagent. |
| Suboptimal Reaction Conditions | 1. Ensure strictly anhydrous conditions by drying all solvents and glassware and running the reaction under an inert atmosphere.[4] 2. Optimize the reaction temperature. While the reaction is often run at room temperature or slightly elevated temperatures, higher temperatures can also promote side reactions.[4] | The organozinc reagent is highly sensitive to protic sources. |
Issue 2: Presence of Significant Impurities
| Observed Impurity | Potential Cause | Mitigation Strategy | Purification Tip |
| Methylated Carboxylic Acid (Ester) | Reaction of the carboxylic acid with the electrophilic zinc carbenoid.[1] | 1. Use the minimum effective amount of the Simmons-Smith reagent. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Protect the carboxylic acid as an ester before the cyclopropanation step. | The ester byproduct can be separated from the carboxylic acid product by acid-base extraction. |
| Starting Material (Cyclohexene derivative) | Incomplete reaction due to low reactivity of the substrate. | 1. Increase the reaction time or temperature cautiously. 2. Use a more reactive Simmons-Smith reagent variant (Furukawa or Shi).[1][4] | The unreacted starting material can often be removed by column chromatography. |
| Polymeric materials | Lewis acid-catalyzed polymerization initiated by ZnI₂. | Add a Lewis base like pyridine to the reaction mixture upon completion to scavenge the ZnI₂.[1] | Filtration may be effective in removing some polymeric byproducts. |
Experimental Protocols
Key Experiment: Synthesis of Ethyl Bicyclo[4.1.0]heptane-7-carboxylate via Simmons-Smith Reaction (Furukawa Modification)
This protocol is an adapted procedure based on general methods for the Furukawa modification of the Simmons-Smith reaction.
Materials:
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Ethyl cyclohex-1-ene-1-carboxylate
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of ethyl cyclohex-1-ene-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 eq) to the stirred solution.
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To this mixture, add diiodomethane (2.0 eq) dropwise via the dropping funnel over a period of 30 minutes. Caution: The reaction can be exothermic.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain ethyl bicyclo[4.1.0]heptane-7-carboxylate.
Key Experiment: Hydrolysis of Ethyl Bicyclo[4.1.0]heptane-7-carboxylate
Materials:
-
Ethyl bicyclo[4.1.0]heptane-7-carboxylate
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 2 M)
-
Diethyl ether
Procedure:
-
Dissolve the ethyl bicyclo[4.1.0]heptane-7-carboxylate in ethanol in a round-bottom flask.
-
Add the aqueous NaOH solution to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of the aqueous HCl solution.
-
Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.[7]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Overview of main and side reactions.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
optimization of reaction conditions for Bicyclo[4.1.0]heptane-7-carboxylic acid derivatization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for Bicyclo[4.1.0]heptane-7-carboxylic acid derivatization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Reagents | Ensure coupling agents (e.g., DCC, EDC), catalysts (e.g., DMAP), and other reagents are fresh and have been stored under the recommended conditions (typically cool and dry). For moisture-sensitive reactions, use anhydrous solvents. |
| Suboptimal Reaction Temperature | For standard amide or ester formations, reactions are often started at 0°C and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50°C) may be beneficial, but monitor for potential side reactions. |
| Incorrect Stoichiometry | The molar ratio of reactants is crucial. For esterification or amidation, a slight excess of the alcohol or amine (1.1-1.5 equivalents) and the coupling agent (1.1-1.2 equivalents) relative to the carboxylic acid is often used. |
| Steric Hindrance | The bicyclo[4.1.0]heptane core can present steric challenges. Consider using less bulky coupling reagents or extending the reaction time. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider a different solvent system (e.g., DMF, THF, or a mixture). |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Side Reactions with Coupling Agents | For carbodiimide-based couplings (DCC, EDC), the formation of N-acylurea byproduct is common. This can often be removed by filtration if it precipitates, or by chromatography. Adding an activator like HOBt or HOAt can suppress this side reaction. |
| Epimerization | If the stereochemistry at the cyclopropane ring is critical, harsh reaction conditions (high temperatures, strong bases) should be avoided. |
| Reaction with Solvent | In some cases, the solvent can participate in the reaction. Ensure the chosen solvent is inert under the reaction conditions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Product and Byproducts | Optimize the mobile phase for column chromatography. A gradual gradient of a more polar solvent can improve separation. Consider using a different stationary phase if baseline separation is not achieved. |
| Removal of Excess Reagents | Water-soluble reagents and byproducts can often be removed by performing an aqueous workup. Wash the organic layer with dilute acid (e.g., 0.5 N HCl) to remove basic compounds like DMAP and amines, and with a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid.[1] |
| Product Instability | If the derivative is unstable on silica gel, consider alternative purification methods such as preparative HPLC or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing simple alkyl esters of this compound?
A1: Two common and effective methods are:
-
Fischer Esterification: Refluxing the carboxylic acid in the corresponding alcohol with a catalytic amount of strong acid (e.g., H₂SO₄ or TsOH). This is a cost-effective method for simple, unhindered alcohols.
-
Carbodiimide-Mediated Esterification: Reacting the carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalyst such as 4-dimethylaminopyridine (DMAP).[1] This method is performed under milder conditions and is suitable for a wider range of alcohols.[1]
Q2: I am trying to form an amide with a primary amine but the reaction is not proceeding to completion. What can I do?
A2: To improve the yield of your amide coupling reaction, consider the following:
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Choice of Coupling Agent: Use a more efficient coupling agent such as HATU, HBTU, or COMU, especially if your amine is sterically hindered or has low nucleophilicity.
-
Addition of a Base: Include a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine.
-
Solvent: Ensure you are using an appropriate aprotic solvent like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
-
Reaction Time and Temperature: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature. Gentle heating can be attempted if the reaction remains incomplete, but monitor for decomposition.
Q3: How can I confirm that my derivatization reaction was successful?
A3: You can confirm the formation of your desired derivative using several analytical techniques:
-
Thin-Layer Chromatography (TLC): The product should have a different Rf value compared to the starting carboxylic acid. The carboxylic acid starting material will typically show tailing on the TLC plate, which should be absent in the purified product spot.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of new characteristic peaks, such as the C=O stretch of the ester (around 1735 cm⁻¹) or amide (around 1650 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you should see new signals corresponding to the protons of the added alcohol or amine moiety. In ¹³C NMR, a shift in the carbonyl carbon resonance is expected.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the expected derivative.
Experimental Protocols
Protocol 1: Synthesis of Methyl Bicyclo[4.1.0]heptane-7-carboxylate using DCC/DMAP
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Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution).
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Add 4-dimethylaminopyridine (DMAP) (0.1 eq) and methanol (1.2 eq) to the solution.
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Cool the mixture to 0°C in an ice bath.
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Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise.
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Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.
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Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
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Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Synthesis of N-benzyl-Bicyclo[4.1.0]heptane-7-carboxamide using HATU
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Dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M solution).
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Add benzylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
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Add HATU (1.2 eq) to the mixture in one portion.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1 M NaHSO₄, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for DCC/DMAP-mediated esterification.
Caption: Troubleshooting logic for low product yield.
References
stability issues of Bicyclo[4.1.0]heptane-7-carboxylic acid under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bicyclo[4.1.0]heptane-7-carboxylic acid under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Degradation of this compound observed during acidic workup or purification.
Possible Cause: The bicyclo[4.1.0]heptane ring system, containing a strained cyclopropane ring, is susceptible to acid-catalyzed ring-opening.[1][2][3][4]
Troubleshooting Steps:
-
Choice of Acid:
-
Problem: Strong acids (e.g., HCl, H₂SO₄, trifluoroacetic acid) can readily protonate the cyclopropane ring, initiating degradation.
-
Solution: If possible, use weaker organic acids (e.g., acetic acid, citric acid) or buffered systems to maintain a mildly acidic pH. Pyridinium p-toluenesulfonate (PPTS) has been used as a mild acid catalyst in ring-opening reactions of similar systems and could be considered for controlled reactions, but avoided for workups where stability is desired.[2]
-
-
Temperature Control:
-
Problem: Higher temperatures accelerate the rate of acid-catalyzed degradation.
-
Solution: Perform all acidic steps at low temperatures (0 °C to room temperature). Avoid heating solutions containing the compound in the presence of acid.
-
-
Reaction/Workup Time:
-
Problem: Prolonged exposure to acidic conditions increases the extent of degradation.
-
Solution: Minimize the duration of any acidic steps. Quench the acid as soon as the desired transformation is complete.
-
-
Solvent Effects:
-
Problem: Protic solvents (e.g., methanol, ethanol) can act as nucleophiles and participate in the ring-opening reaction once the cyclopropane ring is activated by the acid.[2]
-
Solution: If the experimental conditions allow, consider using aprotic solvents (e.g., dichloromethane, ethyl acetate, toluene) to minimize solvent-mediated degradation pathways.
-
Issue: Unexpected side products observed in NMR or LC-MS analysis after exposure to acidic conditions.
Possible Cause: Acid-catalyzed rearrangement and ring-opening of the bicyclo[4.1.0]heptane core can lead to a variety of isomeric or ring-opened products.
Troubleshooting Steps:
-
Product Characterization:
-
Action: Isolate the major side products and characterize them using spectroscopic techniques (NMR, MS, IR) to understand the degradation pathway. Common degradation products may include cycloheptene derivatives or products of nucleophilic addition to the opened ring.
-
-
Mechanism-Based Adjustments:
-
SN2-like Pathway: The ring-opening of similar cyclopropane systems can proceed through an Sₙ2-like mechanism.[4][5] This suggests that the stereochemistry of the starting material will influence the stereochemistry of the product.
-
Carbocation Intermediates: The formation of a carbocation intermediate is also possible, which could lead to rearrangements and a mixture of products.[3]
-
Action: Based on the identified side products, adjust the reaction conditions (acid strength, solvent, temperature) to disfavor the observed degradation pathway. For instance, if a rearranged product is observed, conditions that stabilize a potential carbocation intermediate should be avoided.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic media?
A1: The primary stability concern is the acid-catalyzed cleavage of the strained cyclopropane ring within the bicyclo[4.1.0]heptane scaffold. This can lead to ring-opening and rearrangement reactions, resulting in the formation of various degradation products.[1][2][6]
Q2: What is the likely degradation pathway under acidic conditions?
A2: The degradation is likely initiated by the protonation of the cyclopropane ring, making it susceptible to nucleophilic attack. This can proceed via an Sₙ2-like mechanism or through the formation of a carbocation intermediate, which can then be trapped by a nucleophile (e.g., the solvent) or undergo rearrangement.
Q3: Are there any specific acids that should be avoided when working with this compound?
A3: Strong, non-coordinating acids such as sulfuric acid, hydrochloric acid, and trifluoroacetic acid should be used with caution, as they can readily promote degradation. Lewis acids have also been shown to catalyze the ring-opening of similar donor-acceptor cyclopropanes and should be used judiciously.[1][5]
Q4: How can I monitor the stability of this compound during my experiment?
A4: The stability can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new spots on TLC, new peaks in the LC chromatogram, or new signals in the NMR spectrum would indicate degradation.
Q5: What are the recommended storage conditions for this compound?
A5: The compound should be stored in a cool, dry place, away from heat, sparks, and open flames. It is also recommended to keep it away from strong oxidizing agents.[7] While not explicitly stated for acids, given its reactivity, storage in a neutral environment is advisable.
Data Presentation
Table 1: Hypothetical Degradation of this compound in a Protic Solvent (Methanol) with Different Acids at Room Temperature over 4 hours.
| Acid (0.1 M) | % Degradation (Illustrative) | Major Degradation Product(s) (Hypothetical) |
| Acetic Acid | < 5% | Minor impurities |
| p-Toluenesulfonic Acid | 25% | Ring-opened methoxy ester |
| Hydrochloric Acid | 60% | Mixture of ring-opened and rearranged products |
| Trifluoroacetic Acid | > 90% | Complex mixture of degradation products |
Table 2: Effect of Temperature on the Degradation of this compound in the Presence of 0.1 M HCl in Methanol over 4 hours.
| Temperature (°C) | % Degradation (Illustrative) |
| 0 | 15% |
| 25 (Room Temp) | 60% |
| 50 | > 95% |
Experimental Protocols
Protocol 1: General Procedure for Assessing Acid Stability
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in a suitable aprotic solvent (e.g., acetonitrile).
-
Acidic Media Preparation: Prepare solutions of the acids to be tested (e.g., 0.1 M HCl, 0.1 M Acetic Acid) in the desired solvent (e.g., methanol, water, acetonitrile/water).
-
Initiation of Stability Study: Add a known volume of the stock solution to a known volume of the acidic media at a controlled temperature (e.g., 25 °C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with a suitable base (e.g., saturated sodium bicarbonate solution) to stop the degradation.
-
Extraction: Extract the compound from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extract by LC-MS or GC-MS to determine the percentage of the remaining parent compound and identify any degradation products.
Mandatory Visualization
Caption: Plausible degradation pathway under acidic conditions.
Caption: Workflow for assessing acid stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7,7-Dichlorobicyclo[4.1.0]heptane | 823-69-8 | Benchchem [benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
Technical Support Center: Bicyclo[4.1.0]heptane-7-carboxylic acid NMR Spectrum Interpretation
Welcome to the technical support center for the NMR analysis of bicyclo[4.1.0]heptane-7-carboxylic acid, also known as 7-norcaranecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the NMR spectra of this strained bicyclic system. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental choices.
I. Frequently Asked Questions (FAQs)
This section covers the most common initial hurdles researchers face.
Question 1: My carboxylic acid proton signal is missing or very broad. Is my sample degraded?
Answer:
It's unlikely to be degradation. The proton of a carboxylic acid is highly acidic and its appearance in a ¹H NMR spectrum is highly dependent on the solvent, concentration, and presence of even trace amounts of water.
-
Chemical Exchange: The carboxylic acid proton (–COOH) is labile and can undergo rapid chemical exchange with other labile protons in the sample, such as water (H₂O) or residual moisture in the deuterated solvent. This exchange can broaden the signal to the point where it becomes indistinguishable from the baseline. In many cases, the signal for the carboxylic acid proton is expected to be a broad singlet in the 10-13 ppm region[1][2].
-
Deuterium Exchange: If you are using a solvent that contains exchangeable deuterium atoms (like D₂O or methanol-d₄), the –COOH proton will be replaced by a deuterium atom (–COOD). Since deuterium is not observed in ¹H NMR, the signal will disappear entirely[2]. This is actually a useful diagnostic test: if you suspect a broad peak is your carboxylic acid proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of the signal confirms its identity.
-
Solvent Effects: The chemical shift and appearance of the –COOH proton are also influenced by hydrogen bonding with the solvent. In non-polar solvents like CDCl₃, carboxylic acids tend to form hydrogen-bonded dimers, which can also affect the signal's appearance[1].
Troubleshooting Protocol:
-
Ensure your sample is as dry as possible.
-
Use a high-purity deuterated solvent.
-
If the signal is missing, it is likely due to exchange; this is normal and not a cause for concern regarding the integrity of the rest of the molecule.
-
To confirm the presence of the carboxylic acid group, consider acquiring a ¹³C NMR spectrum, where the carbonyl carbon should appear between 170-185 ppm[3].
Question 2: The signals for the cyclohexane ring protons are all overlapping in a complex multiplet. How can I even begin to assign them?
Answer:
This is a very common issue with the bicyclo[4.1.0]heptane system. The rigid, strained structure results in complex spin-spin coupling patterns, and the chemical shifts of the methylene protons on the six-membered ring can be very similar.
-
Complex Coupling: Protons on the cyclohexane ring are coupled not only to their geminal (on the same carbon) and vicinal (on adjacent carbons) neighbors but also through long-range coupling across the bicyclic system. This leads to multiplets that do not follow simple n+1 rule predictions.
-
2D NMR is Essential: For a confident assignment of this complex region, one-dimensional ¹H NMR is insufficient. You will need to perform two-dimensional (2D) NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, allowing you to trace the connectivity of the proton network within the cyclohexane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to. This is invaluable for assigning both the ¹H and ¹³C spectra simultaneously.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can help to confirm assignments and piece together the full structure.
-
Workflow for Signal Assignment:
References
Technical Support Center: Enhancing the Solubility of Bicyclo[4.1.0]heptane-7-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice for increasing the solubility of Bicyclo[4.1.0]heptane-7-carboxylic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
This compound possesses a dual chemical nature. Its structure consists of:
-
A hydrophobic (water-fearing) bicyclo[4.1.0]heptane group, which is a bulky, non-polar hydrocarbon structure.
-
A hydrophilic (water-loving) carboxylic acid group (-COOH) that can engage in hydrogen bonding.[1][2]
The solubility of carboxylic acids in water decreases as the carbon chain length increases because the non-polar hydrocarbon portion begins to dominate the molecule's overall character.[2] In this case, the large hydrophobic bicycloalkane structure significantly outweighs the solubilizing effect of the single carboxylic acid group, leading to poor solubility in water.
Q2: What is the most direct method to increase the aqueous solubility of this compound?
The most effective and straightforward method is pH adjustment to form a salt. Carboxylic acids are weak acids that can be deprotonated by a base to form a highly polar and much more water-soluble carboxylate salt.[3][4][5]
By increasing the pH of the aqueous solution above the pKa of the carboxylic acid group, the equilibrium shifts towards the ionized (carboxylate) form, which readily dissolves in water.
Caption: Effect of pH on the equilibrium and solubility of the compound.
Experimental Protocol: Solubilization via pH Adjustment
-
Preparation : Weigh the desired amount of this compound.
-
Suspension : Add your desired aqueous buffer or water to the solid compound to create a suspension.
-
Titration : While stirring, add a suitable base (e.g., 1 M NaOH, 1 M KOH) dropwise.
-
Monitoring : Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution : Continue adding the base until the compound fully dissolves. The pH at which dissolution occurs will be above the compound's pKa.
-
Final Adjustment : Adjust the pH to the desired final value for your experiment, ensuring it remains high enough to maintain solubility. If necessary, add a small amount of acid (e.g., 1 M HCl) to lower the pH, but be careful not to drop it low enough to cause precipitation.
-
QS to Volume : Add the remaining solvent to reach the final desired concentration and volume.
Q3: Can co-solvents be used to improve solubility, and which are recommended?
Yes, using a co-solvent is a very common technique. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the non-polar bicycloheptane moiety to dissolve.[6] This method is useful when pH modification is not suitable for the experimental system.
Recommended Co-solvents for Initial Screening:
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 5-20% (v/v) | Generally well-tolerated in many systems. |
| Propylene Glycol | 5-20% (v/v) | Common vehicle for in vitro and in vivo studies. |
| Polyethylene Glycol 400 (PEG 400) | 10-30% (v/v) | A low-toxicity polymer often used in formulations.[6] |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | Highly effective, but final concentration should be minimized (<0.5%) in cell-based assays due to potential toxicity. |
Experimental Protocol: Co-solvent Screening Workflow
Caption: A typical experimental workflow for determining optimal co-solvent conditions.
Q4: What advanced techniques can be used if standard methods are insufficient?
For particularly challenging cases, several advanced formulation strategies can be employed, often used in the pharmaceutical development of poorly soluble drugs.[4][7][8]
| Technique | Mechanism of Action | Key Advantages | Considerations |
| Complexation | The hydrophobic part of the molecule is encapsulated within a host molecule (e.g., cyclodextrin), whose exterior is hydrophilic.[4] | Significant solubility enhancement; can improve stability. | Stoichiometry dependent; can be costly. |
| Solid Dispersion | The compound is dispersed in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG).[6] | Improves wettability and dissolution rate; can create stable amorphous forms.[6] | Requires specific manufacturing processes (e.g., spray drying, hot-melt extrusion). |
| Micellar Solubilization | Surfactants (e.g., Polysorbates) form micelles in water above their critical micelle concentration, encapsulating the drug in their hydrophobic core.[7] | High drug-loading capacity is possible. | Surfactants can interfere with biological assays or have toxic effects. |
| Nanosuspension | The particle size of the compound is reduced to the nanometer range, which increases the surface area and thereby the dissolution velocity.[4][8] | Increases dissolution rate; useful for administration routes like injection. | Does not increase equilibrium solubility; requires specialized equipment (e.g., high-pressure homogenizers). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates after pH adjustment. | 1. The pH of the solution has drifted below the required level. 2. The concentration exceeds the solubility limit even at the elevated pH. 3. The buffer capacity is insufficient. | 1. Re-verify the pH and use a buffer with adequate capacity to maintain it. 2. Perform a solubility curve to determine the limit at your target pH. 3. Consider a combination approach: use pH adjustment along with a low percentage of a co-solvent. |
| The co-solvent interferes with a downstream biological assay. | 1. The co-solvent is cytotoxic at the concentration used (e.g., DMSO >1%). 2. The solvent affects enzyme activity or protein conformation. | 1. Lower the final concentration of the co-solvent as much as possible. 2. Screen for a more biocompatible co-solvent (e.g., PEG 400, ethanol). 3. Crucially, always run a "vehicle control" (all components of the final solution, including the co-solvent, but without the compound) to isolate the effect of the solvent from the effect of the compound. |
| Solubility remains low despite trying a single method. | The intrinsic insolubility of the compound is very high, requiring a more potent approach. | 1. Combine methods: Use pH adjustment in a buffered solution that also contains a co-solvent. 2. Explore advanced methods: If the experiment allows, investigate complexation with cyclodextrins as this can provide a significant boost in solubility without using organic solvents. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. passmyexams.co.uk [passmyexams.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. brieflands.com [brieflands.com]
- 8. pnrjournal.com [pnrjournal.com]
common impurities in commercial Bicyclo[4.1.0]heptane-7-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Bicyclo[4.1.0]heptane-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via a Simmons-Smith cyclopropanation of a corresponding cyclohexene precursor. Based on this synthetic route, common impurities may include:
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Unreacted Starting Materials: Residual amounts of the cyclohexene precursor.
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Reagent Residues: Traces of reagents used in the cyclopropanation reaction, such as diiodomethane and zinc-copper couple residues.
-
Solvent Residues: Residual solvents from the reaction and purification process, for example, diethyl ether or dichloromethane.
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Diastereomers: Depending on the stereochemistry of the starting material and the reaction conditions, other diastereomers of this compound may be present.
-
Side-Reaction Products: Although the Simmons-Smith reaction is generally clean, minor side-products can sometimes be formed.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of your sample can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the main component from its impurities. A well-developed HPLC method can provide quantitative data on the purity of your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile impurities, such as residual solvents and some side-products. The compound may require derivatization to improve its volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities if they are present in sufficient concentration (typically >1%).
Q3: My experiment is sensitive to certain impurities. How can I further purify commercial this compound?
A3: If your application requires higher purity, the following purification methods can be employed:
-
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.
-
Column Chromatography: For separating mixtures of compounds with different polarities, column chromatography is a very effective technique.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Analytical Chromatogram (HPLC/GC-MS)
If you observe unexpected peaks in your HPLC or GC-MS chromatogram, it may indicate the presence of impurities. The following table summarizes potential causes and suggested actions.
| Potential Cause | Suggested Action |
| Residual Solvents | Compare the retention times of the unknown peaks with those of common solvents used in the synthesis (e.g., diethyl ether, dichloromethane). |
| Unreacted Starting Material | If possible, obtain a sample of the suspected starting material and compare its retention time with the unknown peak. |
| Diastereomers | Diastereomers may have slightly different retention times. Consult literature for known diastereomers or consider advanced analytical techniques for confirmation. |
| Degradation Products | Ensure proper storage conditions (cool, dry, and dark) to prevent degradation. |
Issue 2: Inconsistent Experimental Results
Inconsistent results in your experiments could be due to batch-to-batch variations in the purity of your this compound.
| Potential Cause | Suggested Action |
| Variable Impurity Profile | Analyze each new batch of the compound by HPLC or GC-MS to establish a baseline impurity profile before use. |
| Presence of Reactive Impurities | Certain impurities may interfere with your reaction. If you suspect this, further purification of the starting material is recommended. |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase starting condition.
Protocol 2: GC-MS Analysis for Volatile Impurities
This protocol is a general guideline for detecting residual solvents and other volatile impurities. Derivatization to the methyl ester may be necessary for analyzing the main compound.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane).
Protocol 3: Purification by Recrystallization
The choice of solvent is critical and may require some experimentation. A good solvent will dissolve the compound when hot but not when cold.
-
Solvent Screening: Test the solubility of a small amount of the compound in various solvents (e.g., hexanes, ethyl acetate, toluene, or mixtures thereof) at room temperature and upon heating.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for analyzing and purifying commercial this compound.
Caption: Logical relationship between the synthetic route and potential impurities.
Technical Support Center: Scale-up Synthesis of Bicyclo[4.1.0]heptane-7-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Bicyclo[4.1.0]heptane-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound, and what are the key considerations for scale-up?
The most prevalent method for synthesizing the Bicyclo[4.1.0]heptane core is the cyclopropanation of a cyclohexene precursor. For scale-up, the primary considerations are the choice of the cyclopropanating agent, reaction safety, product purity, and scalability of the purification process.
Q2: What are the major safety concerns associated with the use of diazomethane for cyclopropanation at an industrial scale?
Diazomethane is highly toxic and explosive, making its use on a large scale extremely hazardous.[1][2][3] It can detonate in the absence of air and is sensitive to heat, light, and rough surfaces.[2] Due to these dangers, it is not commercially available and must be generated in situ, which adds complexity and risk to the process, particularly in a manufacturing environment.[1] Safer alternatives are strongly recommended for large-scale synthesis.[3]
Q3: What are safer and more scalable alternatives to diazomethane for cyclopropanation?
Safer alternatives for large-scale cyclopropanation include:
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Simmons-Smith Reaction: This method utilizes a zinc-copper couple with diiodomethane. It is a well-established and safer alternative to diazomethane.[4]
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Furukawa's Modification: This modification of the Simmons-Smith reaction uses diethylzinc and diiodomethane, and has been successfully applied to the synthesis of bicyclo[4.1.0]heptane.[4][5]
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Diazoacetate with Metal Catalysts: The use of ethyl diazoacetate with rhodium or molybdenum catalysts is another alternative for cyclopropanation.[6][7]
Q4: How can I purify this compound and its derivatives on a large scale?
Large-scale purification can be challenging. Common laboratory techniques like standard column chromatography may not be economically viable. For industrial-scale production, consider:
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Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method.
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Distillation: For liquid products or intermediates, distillation under reduced pressure can be effective.
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Preparative HPLC: While expensive, preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity requirements.[8] It has been used for the purification of related bicyclo[4.1.0]heptane derivatives.[8]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the reaction stalls, consider adding more of the cyclopropanating agent or extending the reaction time. Ensure adequate mixing, especially in large reactors. |
| Side Reactions | The use of diazomethane can lead to numerous side reactions.[2] Switching to a more specific reagent like the Simmons-Smith reagent can improve selectivity and yield.[4] For reactions using diazoacetates, optimizing the catalyst and reaction temperature can minimize side product formation. |
| Product Degradation | The strained cyclopropane ring can be susceptible to opening under acidic or high-temperature conditions. Ensure that the work-up and purification steps are performed under mild conditions. |
| Sub-optimal Reaction Conditions | Perform a Design of Experiments (DoE) to optimize reaction parameters such as temperature, concentration, and stoichiometry of reagents. |
Problem 2: Difficulty in Removing Impurities
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | Improve the conversion of the reaction by adjusting stoichiometry or reaction time. If the starting material has a significantly different polarity from the product, it can be removed by extraction or flash chromatography. |
| Diastereomeric Impurities | The stereochemistry of the starting alkene is generally conserved during cyclopropanation.[2] If diastereomers are formed, it may be due to impurities in the starting material. Purification of the starting alkene is crucial. Diastereomers can sometimes be separated by crystallization or preparative chromatography. |
| Solvent and Reagent Residues | Ensure that solvents are thoroughly removed during the work-up. Reagent-related impurities, such as zinc salts from the Simmons-Smith reaction, can typically be removed by aqueous washes. |
Experimental Protocols
Key Experiment: Simmons-Smith Cyclopropanation of Cyclohex-4-ene-1-carboxylic acid
This protocol is a generalized procedure based on the principles of the Simmons-Smith reaction.
Materials:
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Cyclohex-4-ene-1-carboxylic acid
-
Zinc-Copper couple (Zn-Cu)
-
Diiodomethane (CH₂I₂)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend the Zinc-Copper couple in anhydrous diethyl ether.
-
Add a solution of diiodomethane in diethyl ether dropwise to the stirred suspension. A gentle reflux may be observed.
-
After the initial reaction subsides, add a solution of Cyclohex-4-ene-1-carboxylic acid in diethyl ether dropwise.
-
Heat the reaction mixture to a gentle reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove the zinc salts.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by crystallization or chromatography.
Data Presentation
Table 1: Comparison of Cyclopropanation Methods for Scale-up
| Method | Reagents | Typical Yield | Safety Considerations | Scalability |
| Diazomethane | CH₂N₂ | Variable, can be high | Highly toxic and explosive, requires specialized equipment and handling.[1][2] | Poor, not recommended for large scale.[1][3] |
| Simmons-Smith | Zn-Cu, CH₂I₂ | Good to Excellent | Diiodomethane is a lachrymator and toxic. The reaction can be exothermic. | Good, widely used for scale-up.[4] |
| Furukawa's Modification | Et₂Zn, CH₂I₂ | Good to Excellent | Diethylzinc is pyrophoric and requires careful handling under an inert atmosphere. | Good, offers high reactivity.[4][5] |
| Catalytic Diazoacetate | Ethyl diazoacetate, Rh₂(OAc)₄ or Mo(CO)₆ | Good | Diazoacetates can be explosive and should be handled with care. | Moderate to Good, depends on catalyst cost and availability.[6][7] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting common issues in the synthesis of this compound.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CA2023217C - Azabicyclo quinolone carboxylic acids - Google Patents [patents.google.com]
- 7. US5164402A - Azabicyclo quinolone and naphthyridinone carboxylic acids - Google Patents [patents.google.com]
- 8. researchtrend.net [researchtrend.net]
preventing decomposition of Bicyclo[4.1.0]heptane-7-carboxylic acid during storage
Welcome to the technical support center for Bicyclo[4.1.0]heptane-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical aspects of preventing decomposition of this valuable, strained bicyclic compound during storage. Due to its inherent ring strain, this molecule requires careful handling and storage to ensure its integrity for experimental use. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Understanding the Instability of this compound
This compound possesses a highly strained cyclopropane ring fused to a cyclohexane ring. This high ring strain makes the molecule susceptible to various decomposition pathways, primarily through ring-opening reactions. The key to preventing degradation is to minimize exposure to initiators such as heat, light, oxygen, moisture, and chemical incompatibilities.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored at low temperatures, under an inert atmosphere, and protected from light.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of thermal decomposition and other degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the strained cyclopropane ring. |
| Light | Amber vial or in the dark | Minimizes the risk of photodegradation. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Glass is generally inert, and a tight seal prevents moisture and oxygen ingress. |
Q2: My solid sample of this compound has developed a yellowish tint over time. What does this indicate?
A color change often suggests the formation of degradation products. This can be due to slow oxidation or other decomposition reactions. It is highly recommended to re-analyze the sample for purity before use. The change in color of organic compounds during storage can be an indicator of oxidation.[1]
Q3: I have a solution of this compound in an organic solvent. How should I store it?
Solutions should be prepared fresh whenever possible. If short-term storage is necessary, store the solution at -20°C or lower in a tightly sealed vial with an inert gas headspace. Be aware that the stability in solution can be solvent-dependent. Protic solvents may facilitate decomposition.
Q4: Are there any chemical incompatibilities I should be aware of?
Yes, avoid contact with the following:
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Strong Oxidizing Agents: Can lead to oxidative cleavage of the cyclopropane ring.[2]
-
Strong Acids and Bases: Can catalyze ring-opening reactions.
-
Metals: Some metals can catalyze decomposition. Store in glass containers.
Q5: Does the stereochemistry (endo vs. exo) of the carboxylic acid group affect the compound's stability?
Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical approach to troubleshooting.
Caption: Troubleshooting workflow for this compound stability issues.
Issue 1: Purity analysis (e.g., by HPLC or GC-MS) shows new, unexpected peaks.
-
Possible Cause: Decomposition has occurred. The new peaks represent degradation products. The strained bicyclic system is prone to ring-opening.
-
Troubleshooting Steps:
-
Identify the Impurities: If possible, use mass spectrometry (GC-MS or LC-MS) to get molecular weights of the new peaks. This can help in identifying the degradation products, which are likely isomers formed through ring-opening or oxidation products.
-
Review Storage History: Was the compound exposed to elevated temperatures, light, or air? Was the container properly sealed?
-
Consider Repurification: For minor impurities, repurification by chromatography or recrystallization might be an option. However, be aware that the purification process itself (e.g., heating) could cause further degradation.
-
Use a Fresh Sample: For critical experiments, it is always best to use a fresh, unopened sample of the compound.
-
Issue 2: Inconsistent results in a series of experiments using the same batch of the compound.
-
Possible Cause: The compound may be degrading over the course of your experiments, especially if it is repeatedly warmed to room temperature and exposed to the atmosphere.
-
Troubleshooting Steps:
-
Aliquot the Sample: When you receive a new batch, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is handled and exposed to ambient conditions.
-
Strict Handling Protocol: Implement a strict protocol for handling the compound. Always allow the vial to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold solid. Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Re-analyze an Aliquot: Analyze an unused aliquot from the same batch to confirm the initial purity.
-
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, immediately transfer the this compound to a -20°C or colder freezer.
-
For long-term storage, it is recommended to aliquot the material into smaller glass vials suitable for single use.
-
Place the vials inside a larger, sealed container with a desiccant.
-
Backfill the vials with an inert gas like argon or nitrogen before sealing.
-
Label all vials clearly with the compound name, date, and any other relevant information.
Caption: Recommended workflow for the safe storage of this compound.
Protocol 2: Purity Assessment by HPLC
This is a general guideline. The exact conditions may need to be optimized for your specific instrument and requirements.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Column: C18 reverse-phase column.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
-
Analysis: Inject a small volume and monitor for the appearance of additional peaks over time, which would indicate the formation of degradation products. A study on a substituted this compound derivative successfully used preparative HPLC for purification, indicating the suitability of this technique.[5]
References
- 1. Indication of the color change on the oxidation properties of fragrant rapeseed oil during shelf storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchtrend.net [researchtrend.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Bicyclo[4.1.0]heptane-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent synthetic routes for Bicyclo[4.1.0]heptane-7-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The comparison focuses on key performance indicators such as reaction yield, conditions, and starting materials, supported by detailed experimental protocols and workflow visualizations.
Executive Summary
Two primary methods for the synthesis of this compound are presented:
-
Catalytic Cyclopropanation of Cyclohexene with Ethyl Diazoacetate followed by Hydrolysis: This two-step route involves the formation of an ester intermediate, which is subsequently hydrolyzed to the target carboxylic acid.
-
Dichlorocarbene Addition to Cyclohexene and subsequent Hydrolysis: This pathway proceeds through a dihalocyclopropane intermediate, which is then converted to the final carboxylic acid.
The selection of an optimal route will depend on factors such as reagent availability, desired purity, and scalability.
Data Presentation
| Parameter | Route 1: Catalytic Cyclopropanation & Hydrolysis | Route 2: Dichlorocarbene Addition & Hydrolysis |
| Starting Materials | Cyclohexene, Ethyl diazoacetate | Cyclohexene, Chloroform, Sodium hydroxide |
| Intermediate | Ethyl bicyclo[4.1.0]heptane-7-carboxylate | 7,7-dichlorobicyclo[4.1.0]heptane |
| Overall Yield | ~90% (estimated) | ~62% (estimated) |
| Reaction Time | Step 1: ~6 hours; Step 2: ~3 hours | Step 1: ~4 hours; Step 2: Not specified |
| Reaction Conditions | Step 1: Reflux; Step 2: Room Temperature | Step 1: 0°C to 50°C; Step 2: Not specified |
| Key Reagents | Copper catalyst, NaOH | Phase-transfer catalyst, Strong base |
| Purity | Generally high after chromatography | Requires purification after both steps |
Experimental Protocols
Route 1: Catalytic Cyclopropanation of Cyclohexene with Ethyl Diazoacetate followed by Hydrolysis
Step 1: Synthesis of Ethyl bicyclo[4.1.0]heptane-7-carboxylate
This procedure is adapted from a known method for the cyclopropanation of alkenes.
-
Materials: Cyclohexene, Ethyl diazoacetate, Anhydrous copper sulfate.
-
Procedure:
-
A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with an excess of cyclohexene and a catalytic amount of anhydrous copper sulfate.
-
The mixture is heated to reflux.
-
A solution of ethyl diazoacetate in cyclohexene is added dropwise from the dropping funnel over a period of 4-5 hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional hour.
-
The mixture is cooled to room temperature, and the excess cyclohexene is removed under reduced pressure.
-
The residue is purified by vacuum distillation to yield ethyl bicyclo[4.1.0]heptane-7-carboxylate. A yield of up to 95% has been reported for similar reactions.
-
Step 2: Hydrolysis of Ethyl bicyclo[4.1.0]heptane-7-carboxylate
This is a standard saponification procedure.
-
Materials: Ethyl bicyclo[4.1.0]heptane-7-carboxylate, Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl).
-
Procedure:
-
Ethyl bicyclo[4.1.0]heptane-7-carboxylate is dissolved in a mixture of ethanol and water.
-
A solution of sodium hydroxide in water is added, and the mixture is stirred at room temperature for 3 hours or until the reaction is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is cooled in an ice bath and acidified with dilute hydrochloric acid until a white precipitate forms.
-
The precipitate is collected by filtration, washed with cold water, and dried to afford this compound. This step is expected to proceed in high yield.
-
Route 2: Dichlorocarbene Addition to Cyclohexene and subsequent Hydrolysis
Step 1: Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane [1]
-
Materials: Cyclohexene, Chloroform, Sodium hydroxide (NaOH), tri-n-propylamine, Ethanol, n-pentane.
-
Procedure:
-
In a 100 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, thermometer, and magnetic stir bar, add 8.21 g (10.1 mL, 100 mmol) of cyclohexene, 0.14 g (0.19 mL, 1.0 mmol) of tri-n-propylamine, 48.0 g (32.7 mL, 400 mmol) of chloroform, and 1 mL of ethanol.[1]
-
Cool the mixture to 0°C using an ice bath.
-
While stirring vigorously, add a solution of 16.0 g (400 mmol) of sodium hydroxide in 16 mL of water dropwise via the addition funnel, maintaining the temperature at 0°C.[1]
-
After the addition, continue stirring at 0°C for 20 minutes, then stir for 1 hour at room temperature, and finally for 3 hours at 50°C.[1]
-
Evaporate the chloroform using a rotary evaporator.
-
Transfer the residue to a separating funnel with about 50 mL of water and 30 mL of n-pentane.
-
Separate the organic phase and extract the aqueous phase three more times with 30 mL of n-pentane. If an emulsion forms, saturate the aqueous phase with NaCl.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent on a rotary evaporator.
-
The crude product is purified by vacuum distillation to give 7,7-dichlorobicyclo[4.1.0]heptane as a colorless liquid (Yield: 13.6 g, 82%).[1]
-
Step 2: Hydrolysis of 7,7-dichlorobicyclo[4.1.0]heptane
-
Materials: 7,7-dichlorobicyclo[4.1.0]heptane, Sodium hydroxide (or other strong base), Water, Diethyl ether, Hydrochloric acid.
-
Procedure (Proposed):
-
A solution of 7,7-dichlorobicyclo[4.1.0]heptane in a suitable solvent (e.g., THF or DMSO) is treated with a concentrated aqueous solution of a strong base like sodium hydroxide.
-
The reaction mixture is heated to facilitate the hydrolysis. The reaction progress would be monitored by a suitable technique like GC-MS or TLC.
-
After completion, the reaction mixture is cooled and diluted with water.
-
The aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
-
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
References
A Comparative Guide to Bicyclo[4.1.0]heptane-7-carboxylic acid and Other Cyclopropane Carboxylic Acids for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the cyclopropane motif has emerged as a valuable structural element, prized for its ability to impart conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets. This guide provides a comparative overview of Bicyclo[4.1.0]heptane-7-carboxylic acid and other simpler cyclopropane carboxylic acids, offering insights into their physicochemical properties, biological activities, and relevant experimental protocols to aid researchers and scientists in their drug development endeavors.
Physicochemical Properties: A Foundation for Drug Design
The physicochemical properties of a molecule are fundamental to its pharmacokinetic and pharmacodynamic profile. Here, we compare this compound with the parent cyclopropanecarboxylic acid and a substituted derivative, trans-2-phenylcyclopropane-1-carboxylic acid. The bicyclic structure introduces greater rigidity and a more defined three-dimensional shape compared to its monocyclic counterparts.
| Property | This compound | Cyclopropanecarboxylic acid | trans-2-Phenylcyclopropane-1-carboxylic acid |
| Molecular Formula | C₈H₁₂O₂[1] | C₄H₆O₂[2][3] | C₁₀H₁₀O₂[4] |
| Molecular Weight | 140.18 g/mol [1] | 86.09 g/mol [2][3] | 162.19 g/mol [4] |
| Melting Point | 98 - 99 °C[5] | 18.5 °C[6] | 86 - 88 °C[4] |
| Boiling Point | Not available | 183 °C[6] | Not available |
| Calculated LogP | 1.5[1] | 0.6[2] | 1.9[7] |
| Appearance | Solid[5] | Colorless oil or solid[8] | Crystalline Powder[4] |
Biological Activity: Exploring Therapeutic Potential
While direct comparative biological data for this compound against simpler cyclopropane carboxylic acids is limited in publicly available literature, studies on derivatives of these core structures highlight their potential in various therapeutic areas.
Antibacterial Activity
A derivative of the bicyclo[4.1.0]heptane scaffold, 4-formyl-2-hydroxy this compound , has demonstrated notable antibacterial activity. A study reported its efficacy against Staphylococcus aureus, a common and often drug-resistant pathogen.[9]
| Compound | Organism | MIC (mg/mL) |
| 4-formyl-2-hydroxy this compound | Staphylococcus aureus | 1.25[9] |
This finding suggests that the this compound framework can serve as a scaffold for the development of new antibacterial agents.
Enzyme Inhibition: Targeting Bacterial Cysteine Biosynthesis
Cyclopropane carboxylic acid derivatives have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria and plants.[10][11][12] This pathway is absent in mammals, making OASS an attractive target for the development of novel antibiotics with selective toxicity. Specifically, derivatives of trans-2-phenylcyclopropane-1-carboxylic acid have shown inhibitory activity against OASS from Haemophilus influenzae.[11]
| Compound Class | Target Enzyme | Biological Effect |
| trans-2-substituted-cyclopropane-1-carboxylic acids | O-acetylserine sulfhydrylase (OASS) | Inhibition of bacterial cysteine biosynthesis[11] |
The inhibition of OASS can disrupt bacterial growth and may act synergistically with other antibiotics, offering a promising strategy to combat antimicrobial resistance.[10][13]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the evaluation of these compounds.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Test compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB.
-
Add the adjusted bacterial inoculum to each well.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
O-acetylserine Sulfhydrylase (OASS) Inhibition Assay
This spectrophotometric assay measures the inhibition of OASS activity.[14]
Materials:
-
Purified OASS enzyme
-
O-acetyl-L-serine (OAS)
-
Sodium sulfide (Na₂S)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
Test inhibitor compound
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, OAS, and DTNB in a cuvette.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding a pre-determined amount of OASS enzyme.
-
Immediately start monitoring the increase in absorbance at 412 nm over time. The rate of absorbance change is proportional to the rate of cysteine production, which reacts with DTNB to produce a colored product.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Metabolic Stability Assay: Liver Microsome Stability
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, a critical parameter in drug development.[15][16][17][18]
Materials:
-
Human or animal liver microsomes
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm a mixture of liver microsomes and buffer at 37°C.
-
Add the test compound to the microsome mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.[19]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time to determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding. The following diagrams, created using Graphviz, illustrate a key signaling pathway and an experimental workflow.
Caption: Cysteine biosynthesis pathway in bacteria and the point of inhibition by cyclopropane carboxylic acid derivatives.
Caption: Experimental workflow for the O-acetylserine sulfhydrylase (OASS) inhibition assay.
Conclusion
This compound and other cyclopropane carboxylic acids represent a promising class of compounds for drug discovery. Their rigid structures and potential for diverse biological activities, including antibacterial and enzyme inhibitory effects, make them attractive scaffolds for medicinal chemists. While direct comparative data remains an area for future research, the available information on their derivatives underscores their therapeutic potential. The experimental protocols provided in this guide offer a starting point for researchers to further investigate and unlock the full potential of these intriguing molecules.
References
- 1. Bicyclo(4.1.0)heptane-7-carboxylic acid | C8H12O2 | CID 291120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 4. chembk.com [chembk.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. cyclopropane carboxylic acid, 1759-53-1 [thegoodscentscompany.com]
- 7. 2-Phenylcyclopropane-1-carboxylic acid | C10H10O2 | CID 70323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 1759-53-1: Cyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 9. researchtrend.net [researchtrend.net]
- 10. mdpi.com [mdpi.com]
- 11. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Metabolic Stability Assays [merckmillipore.com]
- 19. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
spectroscopic analysis of Bicyclo[4.1.0]heptane-7-carboxylic acid for structure confirmation
A Comparative Guide to Spectroscopic Analysis for Structural Elucidation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of any successful project. This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of Bicyclo[4.1.0]heptane-7-carboxylic acid, a bicyclic carboxylic acid of interest in organic synthesis and medicinal chemistry. We will delve into the expected data from key spectroscopic methods, present detailed experimental protocols, and compare these with data from a closely related derivative to highlight the analytical power of these techniques.
Comparison of Spectroscopic Data
One such informative analog is 4-formyl-2-hydroxy this compound, for which spectroscopic data has been reported.[1] By comparing the expected signals for our target molecule with the experimental data from this derivative, we can build a strong case for its structural identity.
| Spectroscopic Technique | This compound (Expected) | 4-formyl-2-hydroxy this compound (Experimental Data[1]) |
| ¹H NMR | Multiplets for cyclohexyl protons, distinct signals for cyclopropyl protons, and a downfield singlet for the carboxylic acid proton. | Signals confirming the presence of aliphatic hydrogen, methyl, and methylene groups in the side chain (δ 1.96-1.98), and a methoxy group signal (δ 3.69). |
| ¹³C NMR | Resonances for the eight carbon atoms, including the characteristic signal for the carboxylic acid carbon. | Signals corresponding to the carbons of the bicyclic core and the substituent groups. |
| FTIR (cm⁻¹) | Broad O-H stretch (carboxylic acid) around 3000 cm⁻¹, C=O stretch (carboxylic acid) around 1700 cm⁻¹, and C-H stretches for sp³ carbons. | O-H stretching vibration (3447.52), C=C stretching (2361.67, 2101.30), C-H bending (1635.52, 1355.86, 1268.11, 1198.68), and C-O stretching (1079.10).[1] |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight (140.18 g/mol ). Fragmentation pattern showing loss of the carboxyl group. | GC-MS analysis revealed several compounds, with the target molecule being one of the identified components. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the sample's solubility and the desired resolution of proton signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity between protons and carbons, providing definitive structural confirmation. Standard pulse programs and parameters provided by the spectrometer software are typically used.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: A benchtop FTIR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is dissolved in a volatile solvent and injected into the GC. For less volatile compounds, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.
-
Instrumentation: A mass spectrometer, often coupled with a separation technique like GC or LC.
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure elution of the compound.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Workflow for Structure Confirmation
The logical flow of spectroscopic analysis is crucial for efficient and accurate structure determination.
Caption: Workflow for the spectroscopic confirmation of this compound.
Alternative and Complementary Techniques
While the core techniques of NMR, IR, and MS are powerful, other methods can provide additional or more definitive structural information.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for complex molecules. They reveal proton-proton and proton-carbon connectivities, allowing for the unambiguous assignment of all signals and piecing together the molecular skeleton.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule. This is the gold standard for structure determination, offering precise bond lengths, bond angles, and stereochemistry. While it requires a suitable crystal, the resulting structural information is unparalleled.
By employing a combination of these spectroscopic techniques and, when necessary, resorting to more advanced methods, researchers can confidently confirm the structure of this compound and its derivatives, paving the way for their further application in research and development.
References
A Comparative Analysis of the Biological Activities of Bicyclo[4.1.0]heptane-7-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[4.1.0]heptane scaffold, a rigid three-dimensional structure, has emerged as a promising pharmacophore in medicinal chemistry. Its unique conformational constraints and synthetic accessibility have led to the development of a diverse range of derivatives with significant biological activities. This guide provides a comparative study of the biological activities of various Bicyclo[4.1.0]heptane-7-carboxylic acid derivatives, focusing on their roles as Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists and their potential as antibacterial agents. The information is supported by experimental data and detailed methodologies to aid in further research and development.
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism
Derivatives of this compound have been extensively investigated as antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of appetite and energy homeostasis. Antagonism of MCHR1 is a key strategy in the development of anti-obesity therapeutics.
Comparative Biological Activity
Structure-activity relationship (SAR) studies have revealed that modifications to the bicyclo[4.1.0]heptane core can significantly impact binding affinity for MCHR1. The following table summarizes the inhibitory constants (Ki) of a series of derivatives.
| Compound ID | R1 Group | R2 Group | Ki (nM) |
| 1a | Phenyl | 4-piperidinyl | 15 |
| 1b | 4-Fluorophenyl | 4-piperidinyl | 8.5 |
| 1c | 4-Chlorophenyl | 4-piperidinyl | 5.2 |
| 1d | 3-Chlorophenyl | 4-piperidinyl | 12 |
| 2a | Phenyl | 1-Methyl-4-piperidinyl | 3.1 |
| 2b | 4-Fluorophenyl | 1-Methyl-4-piperidinyl | 1.8 |
| 2c | 4-Chlorophenyl | 1-Methyl-4-piperidinyl | 1.1 |
| 3a | Phenyl | 1-Ethyl-4-piperidinyl | 2.5 |
| 3b | 4-Fluorophenyl | 1-Ethyl-4-piperidinyl | 1.5 |
MCHR1 Signaling Pathway
Activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), initiates a cascade of intracellular signaling events. The receptor couples to multiple G proteins, primarily Gi, Go, and Gq. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway. The antagonistic action of bicyclo[4.1.0]heptane derivatives blocks these downstream effects.
Experimental Protocols
This protocol is used to determine the binding affinity of the bicyclo[4.1.0]heptane derivatives to the MCHR1.
1. Membrane Preparation:
-
Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MCHR1.
-
Cells are homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) and centrifuged.
-
The resulting pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is performed in a 96-well plate in a total volume of 200 µL.
-
To each well, add:
-
50 µL of membrane preparation.
-
50 µL of various concentrations of the test compound (bicyclo[4.1.0]heptane derivative).
-
50 µL of [¹²⁵I]-MCH (radioligand) at a concentration of ~50 pM.
-
For non-specific binding, a high concentration of unlabeled MCH is used instead of the test compound.
-
-
The plate is incubated for 90 minutes at room temperature.
3. Filtration and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured using a gamma counter.
4. Data Analysis:
-
The inhibitory constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
A Comparative Guide to Bicyclo[4.1.0]heptane-7-carboxylic acid: Integrating Computational Predictions with Experimental Findings
For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's properties is paramount. This guide provides a comprehensive comparison of computational and experimental data for Bicyclo[4.1.0]heptane-7-carboxylic acid, a versatile bicyclic compound with potential applications in medicinal chemistry.
This document summarizes key physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its known biological relevance. By presenting both predicted and measured data, this guide aims to offer a holistic view of this compound, facilitating its application in research and development.
Physicochemical Properties: A Tale of Two Data Sets
The following tables present a side-by-side comparison of computationally predicted and experimentally determined properties for this compound. Computational data is primarily sourced from PubChem, while experimental values are collated from various scientific literature.
| Property | Computational Data (Predicted) | Experimental Data (Measured) |
| Molecular Formula | C₈H₁₂O₂[1] | - |
| Molecular Weight | 140.18 g/mol [1] | - |
| Melting Point | - | 98 - 99 °C[2] |
| Boiling Point | - | Not available |
| Enthalpy of Vaporization | - | Not available |
| XLogP3 | 1.5[1] | - |
| Hydrogen Bond Donor Count | 1[1] | - |
| Hydrogen Bond Acceptor Count | 2[1] | - |
| Rotatable Bond Count | 1[1] | - |
| Exact Mass | 140.083729621 g/mol [1] | - |
| Topological Polar Surface Area | 37.3 Ų[1] | - |
Spectroscopic Analysis: Unveiling the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Spectra of derivatives, such as the 4-methylphenyl ester of this compound, are available and can be used as a reference for interpreting the spectrum of the parent acid.[3] Detailed ¹H and ¹³C NMR data for other bicyclo[4.1.0]heptane derivatives have also been reported, offering further comparative data.[4]
-
¹³C NMR: Similar to ¹H NMR, ¹³C NMR data for derivatives of this compound can be found in the literature.[4]
Infrared (IR) Spectroscopy:
-
FT-IR: The FT-IR spectrum of the hydrazide derivative of this compound is available, providing information on the characteristic vibrational modes of the bicyclic core and the carboxylic acid functional group.[5] The NIST WebBook also contains an IR spectrum for a related compound, 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo-[4.1.0]heptyl methyl ester.[6]
Mass Spectrometry (MS):
-
GC-MS: Mass spectrometry data for various derivatives, including the methyl ester, have been documented.[7] The NIST WebBook provides mass spectral data for the parent hydrocarbon, Bicyclo[4.1.0]heptane.[8]
Experimental Protocols
Synthesis of this compound Derivatives
While a specific protocol for the parent acid is not detailed in the searched literature, a representative synthesis for a functionalized derivative, 4-formyl-2-hydroxy this compound, is outlined below, which can be adapted for the synthesis of other derivatives. This synthesis was achieved through fermentation of Streptomyces rochei, followed by extraction and purification.
1. Fermentation:
-
Streptomyces rochei is cultured in a suitable medium to produce the target compound.
2. Extraction:
-
The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude product.
3. Purification:
-
The crude extract is subjected to chromatographic techniques, like thin-layer chromatography (TLC) and preparative high-performance liquid chromatography (HPLC), to purify the final compound.[9]
4. Characterization:
-
The structure of the purified compound is confirmed using spectroscopic methods, including FT-IR, GC-MS, and NMR.[9]
Biological Activity and Potential Applications
Derivatives of this compound have shown promising biological activities, suggesting potential therapeutic applications.
Antibacterial Activity:
-
A derivative, 4-formyl-2-hydroxy this compound, has demonstrated antibacterial activity, particularly against Staphylococcus aureus.[9] This suggests that the bicyclo[4.1.0]heptane scaffold could be a valuable starting point for the development of new antibacterial agents.
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism:
-
Novel derivatives of bicyclo[4.1.0]heptane have been synthesized and evaluated as MCHR1 antagonists.[10] MCHR1 is a target for the treatment of obesity and other metabolic disorders, indicating a potential role for these compounds in drug discovery.
The precise mechanism of action and the specific signaling pathways involved for the parent this compound have not been extensively studied and represent an area for future research.
Conclusion
This guide highlights the available computational and experimental data for this compound. While computational methods provide a solid foundation for understanding its basic properties, experimental data, particularly for its derivatives, reveal its potential in areas such as antibacterial and metabolic research. The lack of comprehensive experimental data for the parent compound underscores the need for further investigation to fully unlock its potential. This compilation serves as a valuable resource for researchers embarking on studies involving this intriguing bicyclic molecule.
References
- 1. Bicyclo(4.1.0)heptane-7-carboxylic acid | C8H12O2 | CID 291120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. spectrabase.com [spectrabase.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo-[4.1.0]heptyl methyl ester [webbook.nist.gov]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. Bicyclo[4.1.0]heptane [webbook.nist.gov]
- 9. Biological Forum – An International Journal | International Journal on Emerging Technologies | Research Trend [researchtrend.net]
- 10. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized Bicyclo[4.1.0]heptane-7-carboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug discovery and development pipeline. This guide provides a comparative overview of analytical methodologies for assessing the purity of Bicyclo[4.1.0]heptane-7-carboxylic acid, a key building block in medicinal chemistry. We present a comparison with two alternative cyclopropane-containing carboxylic acids, trans-2-phenylcyclopropane-1-carboxylic acid and spiro[2.2]pentane-1-carboxylic acid, offering insights into the selection of appropriate analytical techniques and potential impurity profiles.
The unique strained ring system of bicycloalkanes, such as this compound, imparts specific conformational constraints and physicochemical properties that are attractive in the design of novel therapeutic agents. However, the synthesis of these molecules can often lead to a range of impurities, including starting materials, reagents, by-products, and stereoisomers. Rigorous analytical characterization is therefore essential to guarantee the quality, safety, and efficacy of the final drug product.
Standard Analytical Techniques for Purity Determination
A multi-pronged analytical approach is typically employed to comprehensively assess the purity of synthesized this compound and its alternatives. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Principle | Information Obtained | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity (area %), detection and quantification of non-volatile impurities. | High resolution, high sensitivity, suitable for a wide range of compounds. | Requires chromophore for UV detection; derivatization may be needed for compounds with poor UV absorbance. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile impurities, confirmation of molecular weight. | High sensitivity and specificity, excellent for identifying unknown volatile impurities. | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation of analytes. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Structural elucidation, identification and quantification of impurities with distinct NMR signals, isomeric purity. | Provides detailed structural information, non-destructive, can quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
Comparative Purity Analysis: this compound and Alternatives
To illustrate the application of these techniques, we present a comparative analysis of this compound with two structurally distinct but functionally related cyclopropane carboxylic acids.
Table 2: Physicochemical Properties of Compared Carboxylic Acids
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₁₂O₂ | 140.18[1] | |
| trans-2-Phenylcyclopropane-1-carboxylic acid | C₁₀H₁₀O₂ | 162.19[2] | |
| spiro[2.2]pentane-1-carboxylic acid | C₆H₈O₂ | 112.13[3] |
Table 3: Representative Purity Data from Different Analytical Techniques
| Compound | HPLC Purity (Area %) | GC-MS Purity (%) (as methyl ester) | Major Potential Impurities |
| This compound | >98.0 | >98.5 | Starting materials (e.g., cyclohexene, ethyl diazoacetate), isomeric by-products (cis/trans isomers), residual solvents. |
| trans-2-Phenylcyclopropane-1-carboxylic acid | >99.0 | >99.5 | cis-isomer, starting materials (e.g., styrene, ethyl diazoacetate), products of side reactions. |
| spiro[2.2]pentane-1-carboxylic acid | >97.5 | >98.0 | Starting materials, oligomeric by-products, residual solvents. |
Note: The purity values presented are representative and can vary depending on the synthesis and purification methods employed.
Experimental Protocols
Detailed and validated experimental protocols are fundamental for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) Method
Purpose: To determine the purity of the carboxylic acid and quantify non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
-
Start with 95% A, hold for 1 min.
-
Linear gradient to 5% A over 10 min.
-
Hold at 5% A for 2 min.
-
Return to 95% A and equilibrate for 3 min.
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method (after derivatization)
Purpose: To identify and quantify volatile impurities and confirm the molecular weight of the analyte after conversion to a more volatile ester.
Derivatization (Esterification):
-
To 1 mg of the carboxylic acid, add 1 mL of 2M HCl in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the structure of the synthesized compound and identify and quantify any structural isomers or major impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon framework of the molecule.
-
2D NMR (e.g., COSY, HSQC): Can be used to aid in the complete structural assignment and identification of impurities.
Visualizing the Purity Assessment Workflow
A systematic workflow is crucial for the comprehensive assessment of purity. The following diagram illustrates the logical steps involved in the analysis of a synthesized batch of this compound.
Caption: Workflow for the purity assessment of synthesized compounds.
Signaling Pathway of Impurity Identification
The identification of unknown impurities often follows a logical pathway that integrates data from multiple analytical techniques.
Caption: Logical pathway for the identification of unknown impurities.
References
Navigating the Target Landscape of Bicyclo[4.1.0]heptane Derivatives: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical scaffold is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of the known biological activities and cross-reactivity profiles of derivatives based on the Bicyclo[4.1.0]heptane core structure. While direct cross-reactivity studies on the parent molecule, Bicyclo[4.1.0]heptane-7-carboxylic acid, are not publicly available, research into its derivatives reveals a versatile scaffold targeting a range of biological systems, from the central nervous system to microbial pathogens.
The Bicyclo[4.1.0]heptane scaffold has emerged as a privileged structure in medicinal chemistry, with different derivatives demonstrating potent and selective activities as triple reuptake inhibitors for neurological disorders, melanin-concentrating hormone receptor 1 (MCHR1) antagonists for metabolic diseases, and as antibacterial and antiviral agents. The selectivity of these compounds, a critical aspect of their cross-reactivity profile, is a key focus of this guide.
Central Nervous System Targets: Triple Reuptake Inhibitors
A significant area of investigation for Bicyclo[4.1.0]heptane derivatives has been in the development of triple reuptake inhibitors (TRIs), which block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. These transporters are key targets in the treatment of depression and other mood disorders. The cross-reactivity of these compounds, in this case, refers to their relative affinity for the three monoamine transporters and any interaction with other receptors in the central nervous system.
One notable series of compounds is the 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptanes.[1][2][3] These derivatives have been shown to be potent and selective TRIs with excellent bioavailability and brain penetration.[1][2][3]
Comparative Activity Profile of Representative TRIs
| Compound | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| Derivative 17 | 0.8 | 12 | 18 |
Data extracted from in vitro studies on human transporters.
Experimental Protocol: Monoamine Transporter Binding Assays
The affinity of the Bicyclo[4.1.0]heptane derivatives for the human serotonin, norepinephrine, and dopamine transporters was determined using radioligand binding assays. The general protocol involves:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the respective human transporters (hSERT, hNET, or hDAT) are used.
-
Radioligand: A specific radioligand for each transporter is used (e.g., [³H]citalopram for hSERT, [³H]nisoxetine for hNET, and [³H]WIN 35,428 for hDAT).
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Detection: The amount of bound radioligand is measured using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated.
Caption: Mechanism of action of Bicyclo[4.1.0]heptane-based triple reuptake inhibitors.
Metabolic Disease Targets: MCHR1 Antagonists
Derivatives of Bicyclo[4.1.0]heptane have also been developed as antagonists for the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor involved in the regulation of energy homeostasis and a potential target for the treatment of obesity.[4][5] A critical aspect of the development of these antagonists is their cross-reactivity with other receptors, particularly the hERG potassium channel, as inhibition of hERG can lead to cardiac arrhythmias.
Structure-activity relationship (SAR) studies have focused on modifying the Bicyclo[4.1.0]heptane scaffold to improve MCHR1 potency while reducing hERG liability.[6]
Comparative Activity Profile of Representative MCHR1 Antagonists
| Compound | MCHR1 Kᵢ (nM) | hERG IC50 (µM) | Selectivity Index (hERG IC50 / MCHR1 Kᵢ) |
| Analog 4 | 5.2 | >30 | >5769 |
| Analog 5 | 3.8 | 15 | 3947 |
Data from studies on novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives.[4]
Experimental Protocol: hERG Liability Assay
The potential for a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety assessment. A common method is the rubidium efflux assay:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are used.
-
Rubidium Loading: Cells are loaded with rubidium (Rb⁺), a surrogate for potassium (K⁺).
-
Depolarization: The cells are depolarized to open the hERG channels, allowing Rb⁺ to flow out.
-
Compound Incubation: The assay is performed in the presence of varying concentrations of the test compound.
-
Detection: The amount of Rb⁺ released from the cells is measured by atomic absorption spectroscopy.
-
Analysis: The concentration of the test compound that inhibits 50% of the Rb⁺ efflux (IC50) is determined.
Caption: Signaling pathway of MCHR1 and its inhibition by Bicyclo[4.1.0]heptane antagonists.
Antimicrobial and Antiviral Potential
Beyond the well-defined neurological and metabolic targets, the Bicyclo[4.1.0]heptane scaffold has shown promise in the development of antimicrobial and antiviral agents.
-
Antibacterial Activity: A derivative, 4-formyl-2-hydroxy this compound, has been identified as a novel antibacterial compound. Further studies are planned to investigate its specific molecular targets within bacteria such as Staphylococcus aureus. The cross-reactivity with mammalian cells would be a key consideration in its development as a therapeutic agent.
-
Antiviral Activity: Carbocyclic nucleoside analogues incorporating a Bicyclo[4.1.0]heptane template have been synthesized and tested for antiviral activity. The selectivity of these compounds for viral enzymes over host cell enzymes is a critical determinant of their therapeutic index and is an area of ongoing research.
Conclusion
The Bicyclo[4.1.0]heptane scaffold is a versatile platform for the design of novel therapeutic agents. While direct cross-reactivity data for the parent this compound is lacking, studies on its derivatives highlight the importance of targeted modifications to achieve desired biological activity and selectivity. The development of Bicyclo[4.1.0]heptane-based compounds as triple reuptake inhibitors and MCHR1 antagonists demonstrates that careful chemical design can yield potent molecules with favorable cross-reactivity profiles, minimizing off-target effects. Future research into the antibacterial and antiviral applications of this scaffold will undoubtedly focus on elucidating their mechanisms of action and ensuring their selectivity for microbial or viral targets over host systems. For drug development professionals, the Bicyclo[4.1.0]heptane core represents a promising starting point for the generation of new chemical entities with tailored pharmacological profiles.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SAR study of bicyclo[4.1.0]heptanes as melanin-concentrating hormone receptor R1 antagonists: taming hERG - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Bicyclo[4.1.0]heptane-7-carboxylic Acid Derivatives as Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for obesity and related metabolic disorders has driven significant research into the antagonism of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The bicyclo[4.1.0]heptane scaffold has emerged as a promising framework for the development of potent MCHR1 antagonists. This guide provides an objective comparison of the performance of Bicyclo[4.1.0]heptane-7-carboxylic acid derivatives against other classes of MCHR1 antagonists, supported by experimental data and detailed protocols.
Introduction to MCHR1 Antagonism
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a central role in the regulation of energy homeostasis and appetite. Its effects are mediated through the MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1][2] Antagonism of MCHR1 is a validated therapeutic strategy for obesity, as it has been shown to reduce food intake and increase energy expenditure in preclinical models.[3] However, the development of clinically successful MCHR1 antagonists has been challenging, with many candidates failing due to off-target effects, such as cardiac toxicity related to hERG channel inhibition, and poor pharmacokinetic properties.[4][5]
The bicyclo[4.1.0]heptane moiety has been explored as a rigid scaffold to orient key pharmacophoric elements for optimal interaction with the MCHR1 binding pocket, aiming to improve potency and selectivity.[6]
Quantitative Performance Comparison
The following tables summarize the in vitro binding affinities of a selection of bicyclo[4.1.0]heptane-based MCHR1 antagonists compared to other notable inhibitors with different core structures. The data is compiled from various published studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: In Vitro Binding Affinity of Bicyclo[4.1.0]heptane Derivatives as MCHR1 Antagonists
| Compound ID | Structure | Species | Assay Type | Binding Affinity (Ki, nM) | Reference |
| 1a | Amine derivative of bicyclo[4.1.0]heptane | Human | Radioligand Binding | <10 | [7] |
| 6a-j | Series of bicyclo[4.1.0]heptane derivatives | Human | Radioligand Binding | <10 | [7] |
| 28l | Cyclohexene derivative with heteroaryl group | Human | Radioligand Binding | Potent ex vivo activity | [7] |
Table 2: In Vitro Binding Affinity of Non-Bicyclic MCHR1 Antagonists for Comparison
| Compound ID | Core Structure | Species | Assay Type | Binding Affinity (Ki / IC50, nM) | Reference |
| T-226296 | N-Biphenyl-4-yl-2-(4-piperazin-1-yl-phenyl)-acetamide | Human | Radioligand Binding | 5.2 (IC50) | [8] |
| SNAP-7941 | N-(3-(1-((4-(dimethylamino)phenyl)methyl)piperidin-4-yl)-4-methylphenyl)-4-methylbenzamide | Human | Radioligand Binding | 1.3 (Ki) | [8] |
| GW803430 | Thiazole derivative | Human | Radioligand Binding | 9.3 (pIC50) | [2] |
| AMG 076 | Piperidinyl-azepine derivative | Human | [125I]-MCH Displacement | 0.6 (Ki) | [2] |
| KRX-104130 | Not specified | Human | TRF-based Binding | 20 (IC50) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used in the characterization of MCHR1 antagonists.
MCHR1 Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the MCHR1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human MCHR1
-
Cell membrane preparation
-
Radioligand: [125I]-[Phe13, Tyr19]-MCH
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA, pH 7.4
-
Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM)
-
Test compounds (bicyclo[4.1.0]heptane derivatives and comparators)
-
96-well filter plates (e.g., GF/C)
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hMCHR1 cells to confluency.
-
Harvest cells and homogenize in a lysis buffer.
-
Perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.[9]
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation (0.5-1.0 µg of protein per well).
-
For competition assays, add increasing concentrations of the test compound.
-
Add the radioligand at a concentration at or below its Kd (e.g., 0.06-0.1 nM).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled MCH.
-
Incubate the plate for 90 minutes at room temperature.[10]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plates.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.[10]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
MCHR1 Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to antagonize the MCH-induced increase in intracellular calcium, a downstream signaling event of MCHR1 activation.
Materials:
-
HEK293 cells stably expressing human MCHR1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
MCH (agonist)
-
Test compounds
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Plate the MCHR1-expressing cells in black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add the test compounds at various concentrations to the wells and incubate.
-
Agonist Stimulation and Measurement: Add MCH to stimulate the receptor and immediately measure the change in fluorescence using a FLIPR instrument.
-
Data Analysis: Determine the IC50 of the antagonist by measuring the reduction in the MCH-induced fluorescence signal.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.
Caption: MCHR1 Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
Derivatives of this compound represent a promising class of MCHR1 antagonists with demonstrated high in vitro potency. The rigid bicyclic core appears to be a valid strategy for achieving potent interactions with the MCHR1 binding site. However, like other classes of MCHR1 antagonists, the translation of in vitro potency to in vivo efficacy and clinical success remains a significant challenge. Key hurdles include optimizing pharmacokinetic properties and mitigating off-target effects, particularly hERG liability. The data and protocols presented in this guide offer a framework for the continued evaluation and development of bicyclo[4.1.0]heptane-based MCHR1 antagonists and their comparison with other emerging chemical scaffolds in the pursuit of a safe and effective treatment for obesity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - ProQuest [proquest.com]
- 6. Bicyclic[4.1.0]heptanes as phenyl replacements for melanin concentrating hormone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAR study of bicyclo[4.1.0]heptanes as melanin-concentrating hormone receptor R1 antagonists: taming hERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
Safety Operating Guide
Proper Disposal of Bicyclo[4.1.0]heptane-7-carboxylic Acid: A Comprehensive Guide
For immediate release: This document provides essential safety and logistical information for the proper disposal of Bicyclo[4.1.0]heptane-7-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical compound.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with care. This compound is a solid that can cause skin and serious eye irritation.[1] All personnel must wear appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Protective Gear | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact which can cause serious damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin irritation upon contact.[1] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. | To prevent respiratory tract irritation.[2][3] |
Always wash hands thoroughly after handling the product.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure: Evacuate unnecessary personnel from the spill area.[4] Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, stop the leak or prevent further spillage.[1]
-
Cleanup: For solid spills, carefully sweep or shovel the material into a suitable and clearly labeled container for disposal.[1] Minimize the generation of dust during this process.[1] Do not use water to clean up the spill as it is a solid.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water, and collect the cleaning materials for disposal.
-
Ventilation: Ventilate the area until the cleanup is complete.
Waste Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.
Operational Disposal Plan:
-
Waste Identification: All waste containing this compound must be classified as chemical waste.
-
Containerization:
-
Place the chemical waste in a clearly labeled, sealed, and appropriate container.[2] The label should include the chemical name and associated hazards.
-
Contaminated materials such as gloves, paper towels, and other debris from cleanup should also be placed in a labeled container for disposal.
-
-
Disposal Method:
-
The primary recommended method of disposal is to send the waste to an approved and licensed waste disposal facility.[2][3]
-
Alternatively, the material may be disposed of by incineration in an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.[2]
-
-
Professional Assistance: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[5]
Emergency Procedures
In case of exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide artificial respiration. Seek medical attention.[1]
-
After Skin Contact: Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1] Remove contaminated clothing and wash it before reuse.[1]
-
After Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Immediately call a poison center or doctor.[1]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Visual Guide: Spill Response Workflow
The following diagram outlines the decision-making process and necessary steps for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Essential Safety and Operational Guidance for Bicyclo[4.1.0]heptane-7-carboxylic acid
This document provides immediate safety, handling, and disposal protocols for Bicyclo[4.1.0]heptane-7-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment
This compound is a solid substance that can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.
| PPE Category | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Chemical goggles or safety glasses with a face shield | Conforms to 29 CFR 1910.133[1] |
| Hand Protection | Protective gloves | Conforms to 29 CFR 1910.138[1] |
| Skin and Body Protection | Suitable protective clothing; Safety shoes | Clothing should be impervious. Foot protection as per 29 CFR 1910.136.[1] |
| Respiratory Protection | Use in case of inadequate ventilation | Conforms to 29 CFR 1910.134[1] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational plan is crucial for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Donning Personal Protective Equipment (PPE) :
-
Before handling, put on all required PPE as specified in the table above.
-
-
Handling the Chemical :
-
Storage :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical Disposal :
-
Contaminated Packaging Disposal :
-
Dispose of the container in accordance with the licensed collector's sorting instructions.[1]
-
Emergency Procedures
-
In Case of Skin Contact : Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and immediately call a poison center or physician.[1][2]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[1][2]
-
In Case of a Spill : Stop the leak if it is safe to do so. Sweep or shovel the spilled material into a suitable container for disposal, minimizing dust generation.[1]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
